2-Ethyl-3-methoxypyrazine-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
2-methoxy-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
DPCILIMHENXHQX-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1OC |
Canonical SMILES |
CCC1=NC=CN=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Labeling of 2-Ethyl-3-methoxypyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis and isotopic labeling of 2-Ethyl-3-methoxypyrazine, a significant compound in flavor and fragrance chemistry, and its deuterated analog, 2-Ethyl-3-methoxypyrazine-d5. The inclusion of isotopically labeled standards is crucial for accurate quantification in complex matrices, a technique widely used in stable isotope dilution assays (SIDA).[1][2][3] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant data to support research and development in this area.
Synthetic Strategy Overview
The synthesis of this compound can be approached in a two-stage process:
-
Synthesis of the core pyrazine (B50134) structure: This involves the formation of the 2-ethyl-3-hydroxypyrazine intermediate.
-
Isotopic labeling and methylation: This stage focuses on the introduction of the deuterated ethyl group and the subsequent methylation of the hydroxyl group to yield the final product.
A common and effective method for the synthesis of deuterated alkylpyrazines involves the use of a chloroalkylpyrazine intermediate, which then undergoes a nucleophilic substitution with a deuterated Grignard reagent.[2][4][5] The final step is the methylation of the resulting hydroxypyrazine.
Experimental Protocols
Synthesis of 2-Chloro-3-ethylpyrazine
A convenient starting point for the synthesis of the target molecule is the chlorination of a commercially available or synthesized alkylpyrazine. This can be achieved through direct chlorination or via the formation of an alkylpyrazine-N-oxide followed by chlorination.[5]
Materials:
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
N-Oxide Formation: Dissolve 2-ethylpyrazine in dichloromethane. Cool the solution to 0°C in an ice bath. Add m-CPBA portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Chlorination: Remove the solvent under reduced pressure. To the resulting 2-ethylpyrazine-N-oxide, add phosphorus oxychloride dropwise at 0°C. Heat the mixture at reflux for 2 hours.
-
Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of 2-Ethyl-d5-3-hydroxypyrazine
This step introduces the deuterated ethyl group using a Grignard reaction.
Materials:
-
2-Chloro-3-hydroxypyrazine
-
Magnesium turnings
-
Ethyl-d5 bromide (or iodide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a crystal of iodine. Add a solution of ethyl-d5 bromide in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl-d5 bromide solution at a rate that maintains a gentle reflux.
-
Grignard Reaction: Cool the prepared Grignard reagent to 0°C. Add a solution of 2-chloro-3-hydroxypyrazine in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
The final step is the methylation of the hydroxyl group.
Materials:
-
2-Ethyl-d5-3-hydroxypyrazine
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Add a solution of 2-ethyl-d5-3-hydroxypyrazine in anhydrous THF dropwise at 0°C. Stir the mixture at room temperature for 30 minutes.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product, this compound, by column chromatography or distillation.
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Typical Yield (%) | Purity (%) |
| N-Oxidation of 2-Ethylpyrazine | 2-Ethylpyrazine-N-oxide | 85-95 | >95 |
| Chlorination of 2-Ethylpyrazine-N-oxide | 2-Chloro-3-ethylpyrazine | 70-80 | >98 |
| Grignard Reaction with Ethyl-d5 Bromide | 2-Ethyl-d5-3-hydroxypyrazine | 50-60 | >97 |
| Methylation of 2-Ethyl-d5-3-hydroxypyrazine | This compound | 80-90 | >99 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, J=2.8 Hz, 1H), 7.85 (d, J=2.8 Hz, 1H), 3.95 (s, 3H). (Note: Absence of signals corresponding to the ethyl group protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.2, 149.5, 137.8, 135.2, 53.1, (Note: Signals for the deuterated ethyl carbon will be multiplets and may have a lower intensity due to C-D coupling). |
| Mass Spectrometry (EI) | m/z (%): 143 (M+, 100), 128 (M+ - CH₃, 20), 114 (M+ - C₂D₅, 45). (Note: The molecular ion peak is shifted by +5 mass units compared to the unlabeled compound due to the five deuterium (B1214612) atoms). |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow from starting material to final analysis.
References
A Technical Guide to the Physical and Chemical Characteristics of Deuterated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the physical and chemical properties of deuterated pyrazines, compounds of significant interest in pharmaceutical development, metabolic studies, and analytical chemistry. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), imparts unique characteristics to the pyrazine (B50134) scaffold, influencing its reactivity, metabolic stability, and spectroscopic signature. This document details these properties, provides experimental context, and outlines key applications for professionals in the field.
Physical Characteristics
The introduction of deuterium into the pyrazine molecule results in a measurable increase in molecular weight, which in turn influences its bulk physical properties. While the changes are subtle, they are significant in both theoretical and practical applications. The properties of pyrazine and its fully deuterated analog, pyrazine-d4 (B50138), are summarized below.
Table 1: Comparison of Physical Properties of Pyrazine and Pyrazine-d4
| Property | Pyrazine (C₄H₄N₂) | Pyrazine-d4 (C₄D₄N₂) |
| Molecular Weight | 80.09 g/mol [1] | 84.11 g/mol [2][3] |
| Melting Point | 50-56 °C[4] | 55-57 °C |
| Boiling Point | 115-116 °C[4] | 116 °C |
| Density | 1.031 g/mL at 25 °C[4] | Not available |
| Appearance | White solid | Solid |
| CAS Number | 290-37-9[1] | 1758-62-9 |
Chemical Characteristics and Synthesis
The chemical behavior of deuterated pyrazines is largely governed by the kinetic isotope effect, while their synthesis requires specific strategies to introduce deuterium into the molecule.
Synthesis of Deuterated Pyrazines
Deuterated pyrazines are not typically prepared by direct H/D exchange with pyrazine itself, but rather through multi-step syntheses using deuterated precursors.[5] A common and effective method involves the use of deuterated Grignard reagents to add deuterated alkyl chains to a functionalized pyrazine core, such as a chloropyrazine.[6][7][8] This approach allows for the specific placement of deuterium atoms.
A general workflow for this synthetic strategy is outlined below. It involves the initial chlorination of an alkylpyrazine, followed by a nucleophilic coupling reaction with a deuterated Grignard reagent to yield the final deuterated product.[7][8]
Caption: General workflow for the synthesis of deuterated alkylpyrazines.
Spectroscopic Properties
Isotopic substitution provides a powerful tool for spectral analysis, as the change in mass directly affects vibrational frequencies and nuclear magnetic properties.
-
Mass Spectrometry (MS): In mass spectrometry, deuteration results in a predictable mass shift. For each hydrogen atom replaced by deuterium, the molecular weight increases by approximately 1 Da. For example, pyrazine-d4 shows a mass shift of M+4 compared to unlabeled pyrazine. This property is fundamental to Stable Isotope Dilution Analysis (SIDA), where deuterated analogs serve as ideal internal standards for accurate quantification.[6][9][10]
-
Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the masses of the connected atoms. Because deuterium is twice as heavy as protium, C-D bonds vibrate at a lower frequency than C-H bonds.[11] This isotopic shift is a key diagnostic feature in IR spectra.
Table 2: Comparison of C-H and C-D Vibrational Frequencies
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 | ~2300 - 2200 |
| Alkyl C-H Stretch | ~3000 - 2850 | ~2200 - 2100 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal, simplifying complex spectra and aiding in signal assignment.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterated positions, although the signals are often broader than proton signals.[12]
-
¹³C NMR: Deuteration can cause a small upfield shift in the resonance of the attached carbon atom and can change the multiplicity of the signal from a doublet (for a C-H bond) to a triplet (for a C-D bond) in a coupled spectrum.
-
The Deuterium Kinetic Isotope Effect (KIE)
One of the most significant consequences of deuteration is the Deuterium Kinetic Isotope Effect (KIE) , which is the change in reaction rate when a hydrogen atom involved in the rate-determining step is replaced by deuterium.[13][14]
The C-D bond is stronger and has a lower zero-point vibrational energy (ZPE) than the corresponding C-H bond.[14][15] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this ratio can range from 1 to 8.[15] This effect is crucial in drug development for creating "metabolically switched" drugs, where deuteration at a site of metabolic oxidation can slow down drug metabolism, potentially improving its pharmacokinetic profile.[15][16]
Caption: The origin of the primary kinetic isotope effect.
Photophysical Properties
Pyrazine and its derivatives are known to undergo intersystem crossing (ISC), a radiationless transition between electronic states of different spin multiplicity (e.g., from an excited singlet state, S₁, to a triplet state, T₁).[17][18] Deuteration can influence the rate of ISC. Studies on pyrazine have shown that the fluorescence decay behavior is affected by isotopic substitution.[17] This is often attributed to changes in the vibrational energy level manifolds and spin-orbit coupling, which mediate the transition between the singlet and triplet states. Understanding these effects is critical in the design of materials for applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy.
References
- 1. Pyrazine [webbook.nist.gov]
- 2. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 290-37-9 CAS MSDS (Pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Deuterated Compounds [simsonpharma.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Intersystem crossing - Wikipedia [en.wikipedia.org]
Technical Guide: Safety and Handling of 2-Ethyl-3-methoxypyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Ethyl-3-methoxypyrazine-d5. No specific Safety Data Sheet (SDS) for the deuterated (d5) form of this compound is publicly available. The information herein is primarily derived from the SDS of its non-deuterated analog, 2-Ethyl-3-methoxypyrazine. The toxicological and chemical properties are expected to be nearly identical; however, this guide should be used as a reference in conjunction with institutional safety protocols.
Introduction
This compound is the deuterated form of 2-Ethyl-3-methoxypyrazine, a naturally occurring flavor and aroma compound found in various foods. In a research and drug development context, deuterated compounds like this compound are invaluable as internal standards for analytical quantification, particularly in mass spectrometry-based assays. The incorporation of stable isotopes provides a distinct mass signature without significantly altering the chemical properties, enabling precise measurement in complex biological matrices.
This guide outlines the essential safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the data for its non-deuterated analog, 2-Ethyl-3-methoxypyrazine is classified as a hazardous substance. The primary hazards are summarized below.
GHS Hazard Statements:
Signal Word: Danger[1]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Quantitative Data Summary
The following tables summarize the key quantitative data available for 2-Ethyl-3-methoxypyrazine, the non-deuterated analog of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H10N2O | [2] |
| CAS Number | 25680-58-4 | [1][2] |
| Appearance | Clear liquid | [1] |
| Specific Gravity | 1.049 g/cm³ @ 25°C | [3] |
| Boiling Point | 90°C @ 40 mmHg | [3] |
| Flash Point | 68.89°C (156.00°F) | [3] |
| logP (o/w) | 1.800 | [3] |
Table 2: Hazard and Precautionary Information
| Category | Code | Statement | Reference |
| Hazard | H227 | Combustible liquid. | [1] |
| H302 | Harmful if swallowed. | [1] | |
| H315 | Causes skin irritation. | [1][2] | |
| H318 | Causes serious eye damage. | [1] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Prevention | P210 | Keep away from heat, sparks, open flames and hot surfaces. No smoking. | [1] |
| P261 | Avoid breathing vapor/spray. | [1] | |
| P264 | Wash contaminated skin thoroughly after handling. | [1] | |
| P270 | Do not eat, drink or smoke when using this product. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] | |
| Response | P301+P312 | If swallowed: Call a poison center/doctor if you feel unwell. | [1] |
| P302+P352 | If on skin: Wash with plenty of water. | [1] | |
| P304+P340 | If inhaled: Remove person to fresh air and keep comfortable for breathing. | [1][2] | |
| P305+P351+P338 | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P310 | Immediately call a poison center/doctor. | [1] | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [1] |
| P405 | Store locked up. | [1] | |
| Disposal | P501 | Dispose of contents/container in accordance with national regulations. | [1] |
Experimental Protocol: General Laboratory Safe Handling
The following is a general protocol for the safe handling of pyrazine (B50134) derivatives like this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional guidelines.
4.1 Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
Use a certified chemical fume hood for all procedures that may generate vapors or aerosols.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that comply with European standard EN 166 or equivalent.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a properly fitted respirator with an appropriate organic vapor cartridge.
4.3 Handling and Storage
-
Handling:
-
Storage:
4.4 First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key logical workflows for handling hazardous chemicals in a research environment.
Caption: General workflow for handling a hazardous chemical in a laboratory setting.
Caption: Logical flow for an emergency response to a chemical exposure event.
References
Assessing the Isotopic Purity of 2-Ethyl-3-methoxypyrazine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation for assessing the isotopic purity of 2-Ethyl-3-methoxypyrazine-d5. Ensuring the isotopic integrity of deuterated compounds is critical for their application as internal standards in quantitative analyses and as tracers in metabolic studies. This document outlines the key analytical techniques, detailed experimental protocols, and data presentation standards for this purpose.
Introduction to Isotopic Purity
Isotopic purity refers to the extent to which the atoms at labeled positions in a molecule are composed of the specified isotope. For this compound, this involves quantifying the percentage of deuterium (B1214612) at the five designated positions on the ethyl group. The presence of isotopologues, which are molecules with the same chemical formula but different isotopic compositions (e.g., d4, d3), can impact the accuracy of analytical methods. Therefore, a thorough characterization of the isotopic distribution is essential.
Analytical Techniques for Isotopic Purity Assessment
The primary analytical methods for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the deuterated compound from potential impurities and its non-deuterated counterpart. The mass spectrometer then provides information on the isotopic distribution by analyzing the mass-to-charge ratio of the molecular ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be employed to assess isotopic purity. ¹H NMR can quantify the residual protons at the deuterated sites, while ²H NMR directly observes the deuterium signals.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from the isotopic purity assessment of a batch of this compound.
Table 1: Isotopic Distribution by GC-MS
| Isotopologue | Relative Abundance (%) |
| d5 | 98.5 |
| d4 | 1.2 |
| d3 | 0.2 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Table 2: Isotopic Enrichment by NMR Spectroscopy
| Analytical Method | Parameter | Result |
| ¹H NMR | Isotopic Enrichment at Ethyl Group | >99% |
| ²H NMR | Deuterium Incorporation | Confirmed |
Table 3: Chemical Purity
| Analytical Method | Purity (%) |
| GC-MS (Total Ion Chromatogram) | >99.5 |
| ¹H NMR | >99.5 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.
-
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of pyrazines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ions corresponding to the different isotopologues (d0 to d5). The expected monoisotopic mass for the non-deuterated compound C₇H₁₀N₂O is approximately 138.08 Da. The d5 isotopologue will have a mass of approximately 143.11 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ²H NMR for isotopic purity assessment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
A relaxation delay of at least 5 times the longest T₁ of the protons of interest.
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the ethyl group.
-
Compare the integral of the residual proton signals to the integral of a known, non-deuterated portion of the molecule (e.g., the methoxy (B1213986) group protons) or an internal standard to calculate the isotopic enrichment.
-
-
-
²H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Acquire a sufficient number of scans.
-
-
Data Analysis:
-
Observe the deuterium signals for the ethyl group to confirm deuterium incorporation at the expected positions.
-
-
Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the isotopic purity assessment of this compound.
The Role of 2-Ethyl-3-methoxypyrazine-d5 in Advanced Analytical Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the applications of 2-Ethyl-3-methoxypyrazine-d5, a deuterated analog of the potent aroma compound 2-Ethyl-3-methoxypyrazine. The primary application of this isotopically labeled molecule is as an internal standard in quantitative analytical methods, particularly for the analysis of flavor and aroma compounds in complex matrices such as food, beverages, and environmental samples. Its use in isotope dilution assays coupled with mass spectrometry ensures high accuracy and precision in the quantification of the target analyte by correcting for variations in sample preparation and instrument response.
Core Application: Internal Standard for Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of 2-Ethyl-3-methoxypyrazine.[1] The native compound, 2-Ethyl-3-methoxypyrazine, is a significant flavor component in a variety of food products, including coffee and chocolate, contributing a characteristic earthy or nutty aroma. Due to its extremely low odor threshold, its concentration in food products is often in the nanogram per liter range, necessitating highly sensitive and accurate analytical methods for its quantification.
The use of a deuterated internal standard is the gold standard for such analyses. Since this compound has a slightly higher molecular weight than the native compound due to the presence of deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for any sample loss or variability during the analytical process.
Analytical Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
A common and effective method for the analysis of volatile and semi-volatile compounds like 2-Ethyl-3-methoxypyrazine in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is integral to achieving accurate quantification with this technique.
Representative Experimental Protocol
1. Sample Preparation:
-
A known volume or weight of the liquid (e.g., wine, coffee) or homogenized solid sample is placed into a headspace vial.
-
A precise amount of the internal standard solution (this compound in a suitable solvent like methanol) is added to the vial.
-
A salt, such as sodium chloride, is often added to the sample to increase the volatility of the analytes (salting-out effect).
-
The vial is then sealed with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time to allow the volatile compounds to equilibrate in the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[2]
-
After extraction, the fiber is withdrawn and immediately inserted into the heated injection port of the GC.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): The analytes are thermally desorbed from the SPME fiber in the hot injector and transferred to the GC column. A capillary column with a non-polar or medium-polarity stationary phase is typically used for separation. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the analyte (2-Ethyl-3-methoxypyrazine) and the internal standard (this compound) are monitored.
4. Quantification:
-
The concentration of 2-Ethyl-3-methoxypyrazine in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of methoxypyrazines using HS-SPME-GC-MS with a deuterated internal standard. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and method parameters. The data presented here is adapted from studies on similar methoxypyrazines due to the lack of specific published data for this compound.
Table 1: Typical Method Performance Parameters for Methoxypyrazine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/L | [2] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | [2] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | 95 - 105% | [2] |
| Relative Standard Deviation (RSD) | < 10% | [2] |
Table 2: GC-MS Parameters for Methoxypyrazine Analysis (Representative)
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (2 min), ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Analyte) | e.g., m/z 137, 109, 81 |
| Monitored Ions (Internal Standard) | e.g., m/z 142, 114, 86 |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the quantitative analysis of 2-Ethyl-3-methoxypyrazine using this compound as an internal standard.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Ethyl-3-methoxypyrazine-d5 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile and semi-volatile organic compounds in complex matrices is a significant challenge in analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1] To ensure the accuracy and reliability of GC-MS data, especially in complex samples encountered in food, beverage, and pharmaceutical industries, the use of an internal standard is crucial. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[2]
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in mass spectrometry.[2] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during extraction and chromatography. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]
This document provides detailed application notes and protocols for the use of 2-Ethyl-3-methoxypyrazine-d5 as an internal standard for the quantitative analysis of 2-Ethyl-3-methoxypyrazine and other related pyrazines by GC-MS.
Physicochemical Properties and Mass Spectral Data
A summary of the key physicochemical and mass spectral data for 2-Ethyl-3-methoxypyrazine and its deuterated internal standard, this compound, is presented below. This information is essential for method development and data interpretation.
| Property | 2-Ethyl-3-methoxypyrazine | This compound (ISTD) |
| Chemical Formula | C₇H₁₀N₂O | C₇H₅D₅N₂O |
| Molecular Weight | 138.17 g/mol [3] | 143.20 g/mol |
| CAS Number | 25680-58-4[3] | Not available |
| Boiling Point | 90 °C @ 40 mmHg[4] | Similar to analyte |
| Kovats Retention Index (non-polar column) | 1037 (typical)[4] | Slightly lower than analyte |
| Kovats Retention Index (polar column) | 1400 (typical)[5] | Slightly lower than analyte |
| Quantification Ion (m/z) | 138 (Molecular Ion) | 143 (Molecular Ion) |
| Qualifier Ion 1 (m/z) | 123 | 128 |
| Qualifier Ion 2 (m/z) | 95 | 100 |
Experimental Workflow
The general workflow for using an internal standard in a GC-MS experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical relationship.
Experimental Protocols
Two common sample preparation techniques for the analysis of pyrazines in various matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). Detailed protocols for each are provided below.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of volatile pyrazines in liquid and solid samples such as beverages and food products.[1]
1. Materials and Reagents
-
2-Ethyl-3-methoxypyrazine analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
20 mL headspace vials with septa and aluminum caps
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Sodium chloride (NaCl)
-
Deionized water
2. Sample Preparation
-
Weigh 5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Immediately seal the vial with a septum and aluminum cap.
-
Vortex the vial for 30 seconds.
3. HS-SPME Procedure
-
Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to allow for the adsorption of the volatile compounds.
-
Retract the fiber and immediately insert it into the GC injection port for thermal desorption.
4. GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 2-Ethyl-3-methoxypyrazine: 138 (quant), 123, 95 (qual)This compound: 143 (quant), 128, 100 (qual) |
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS
This protocol is suitable for extracting pyrazines from liquid matrices, particularly when higher sample volumes are required or when dealing with less volatile pyrazines.
1. Materials and Reagents
-
2-Ethyl-3-methoxypyrazine analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Dichloromethane (B109758) (DCM), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (250 mL)
-
Concentrator tube
2. LLE Procedure
-
Measure 100 mL of the liquid sample into a 250 mL separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction with a fresh 20 mL portion of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
4. GC-MS Parameters The GC-MS parameters for LLE can be the same as those described in Protocol 1.
Data Analysis and Quantification
The quantification of 2-Ethyl-3-methoxypyrazine is performed by constructing a calibration curve.
1. Calibration Curve
-
Prepare a series of calibration standards containing known concentrations of 2-Ethyl-3-methoxypyrazine (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in a matrix similar to the samples.
-
Spike each calibration standard with the same amount of the this compound internal standard as used for the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
For each calibration standard, calculate the peak area ratio of the analyte (2-Ethyl-3-methoxypyrazine) to the internal standard (this compound).
-
Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
2. Sample Quantification
-
Analyze the prepared samples using the established GC-MS method.
-
Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
Method Validation Parameters
A summary of typical method validation parameters that should be assessed when developing a quantitative GC-MS method using this compound as an internal standard is provided below. The values are representative of what can be expected for pyrazine (B50134) analysis in complex matrices.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99[6] | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
| Precision (% RSD) | ≤ 15% | ≤ 10% |
| Specificity | No interfering peaks at the retention times of the analyte and ISTD | Confirmed by mass spectral data |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 2-Ethyl-3-methoxypyrazine in various complex matrices by GC-MS. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for pyrazine analysis. The near-identical chemical behavior of the deuterated internal standard to the analyte ensures effective compensation for analytical variability, leading to high-quality and defensible quantitative results.
References
Application Note: LC-MS/MS Quantification of Pyrazines Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, flavor, and pharmaceutical industries.[1] They are key components in the aroma of roasted, cooked, and fermented foods and also serve as important structural motifs in many pharmaceutical agents.[1] Accurate and robust quantification of pyrazines is crucial for quality control, flavor profiling, and drug development.[2][3] While Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for volatile pyrazines, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, especially for less volatile pyrazines or for liquid samples, which may allow for simpler sample preparation.[3][4]
The accuracy of quantitative analysis by mass spectrometry is significantly improved by the use of an appropriate internal standard (IS).[5] Deuterated pyrazines, where hydrogen atoms are replaced by deuterium, are considered the "gold standard" for this purpose.[5] These isotopically labeled standards have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction and chromatographic separation.[5][6] However, they are easily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer, allowing them to effectively correct for matrix effects, ion suppression, and variations during sample preparation and instrument injection.[5][6][7] This application note provides a detailed protocol for the quantification of pyrazines in various matrices using LC-MS/MS with a deuterated internal standard.
Experimental Protocols
This section details the methodology for the quantification of pyrazines using a deuterated internal standard.
1. Materials and Reagents
-
Standards: Analytical standards of target pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine) with purity ≥96%.[4]
-
Internal Standard: Deuterated pyrazine (B50134) standard (e.g., 2,5-dimethylpyrazine-d6, 2,3,5,6-tetramethylpyrazine-d12).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.[4]
-
Additives: Formic acid (LC-MS grade).[4]
-
LC Column: A suitable reversed-phase column, such as a BEH C18 (100 x 2.1 mm, 1.7 µm).[4]
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each pyrazine standard and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store at a recommended temperature to minimize degradation.[5]
-
Working Standard Solutions: Create a mixed working standard solution containing all target pyrazines by diluting the stock solutions. Prepare a separate working solution for the deuterated internal standard.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard mix into a blank matrix extract or solvent.[7] Each calibration level should contain a constant concentration of the deuterated internal standard. A typical calibration range could be 0.5 to 1000 ng/mL.[7]
-
Sample Preparation (Solid Matrix - e.g., Coffee/Cocoa Powder):
-
Weigh 0.5 g of the homogenized sample into a centrifuge tube.[7]
-
Add a precise volume (e.g., 10 µL) of the deuterated internal standard working solution.[7]
-
Add 10 mL of an extraction solvent (e.g., 9:1 Methanol:Water with 0.1% formic acid).[7]
-
Agitate vigorously (vortex or shaker) for 15 minutes to ensure efficient extraction.[7]
-
Centrifuge the mixture to separate the solid material.[7]
-
Transfer an aliquot of the supernatant to an HPLC vial for analysis. If necessary, dilute the extract to fit within the calibration range.
-
-
Sample Preparation (Liquid Matrix - e.g., Baijiu, Coffee Beverage):
-
For liquid samples, a direct injection or a simple dilution may be sufficient.[4]
-
Pipette a known volume of the liquid sample into a vial.
-
Add a precise volume of the deuterated internal standard working solution.
-
Vortex to mix and inject into the LC-MS/MS system.
-
3. LC-MS/MS Method
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS), which is ideal for accurate quantification.[7]
-
Liquid Chromatography (LC) Conditions: A typical gradient elution program is used to separate the pyrazines.
| Parameter | Value |
| Column | BEH C18 (100 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 1-10 µL[4] |
| Column Temperature | 40 °C[4] |
| Gradient | 0-8 min, 3% B; 8-25 min, 3-12% B; 25-31 min, 12-20% B; 31-35 min, 20-70% B; followed by re-equilibration.[4] |
-
Mass Spectrometry (MS/MS) Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Ion Source Temp. | ~230 °C[1] |
| Quadrupole Temp. | ~150 °C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions: For each target pyrazine and the deuterated internal standard, precursor (Q1) and product (Q3) ions must be optimized to achieve the best sensitivity.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2,5-Dimethylpyrazine | 109.1 | 54.1 |
| 2,3,5-Trimethylpyrazine | 123.1 | 82.1 |
| 2-Ethyl-3,5-dimethylpyrazine | 137.1 | 96.1 |
| 2,5-Dimethylpyrazine-d6 (IS) | 115.1 | 57.1 |
4. Quantification
Quantification is based on the ratio of the peak area of the target analyte to the peak area of the deuterated internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then calculated from this curve. This ratiometric approach corrects for variations in instrument response and sample preparation losses.[5]
Data Presentation
The following table summarizes the concentration ranges of various pyrazines found in different food products, as reported in scientific literature.
Table 1: Concentration of Selected Pyrazines in Various Food Matrices
| Pyrazine Derivative | Coffee (mg/kg) | Cocoa Beans (µ g/100g ) | Soy Sauce Aroma Baijiu (µg/L) |
| 2-Methylpyrazine | Abundant[8][9] | Present[2] | - |
| 2,5-Dimethylpyrazine | Abundant[8][9] | 0.98 - 6.77[2] | - |
| 2,6-Dimethylpyrazine | Abundant[8][9] | Present[2] | 460 - 1590[4] |
| 2,3,5-Trimethylpyrazine | Present[8][9] | 15.01 - 81.39[2] | 317 - 1755[4] |
| Tetramethylpyrazine | - | 60.31 - 285.74[2] | 475 - 1862[4] |
| 2-Ethyl-5-methylpyrazine | Present[8][9] | Present[2] | - |
| 2-Ethyl-3,5-dimethylpyrazine | Low Concentration[2][8] | 0.05 - 0.2[2] | - |
Visualizations
Diagrams created using Graphviz illustrate key workflows and principles.
Caption: General workflow for LC-MS/MS analysis of pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.cz [lcms.cz]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of 2-Ethyl-3-methoxypyrazine in Beverages using Stable Isotope Dilution Assay
Application Notes and Protocols for the Analysis of Pyrazines using Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are crucial in the food, flavor, and pharmaceutical industries. They are key contributors to the aroma of roasted, cooked, and fermented foods and also form important structural motifs in many pharmaceutical agents.[1] The accurate and robust quantification of pyrazines is therefore essential for quality control, flavor profiling, and drug development.
This document provides detailed application notes and protocols for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction and concentration of volatile and semi-volatile compounds like pyrazines.[2] When combined with the separation power of GC and the identification capabilities of MS, it becomes the gold standard for pyrazine (B50134) analysis.[1]
Principles of HS-SPME-GC-MS
The HS-SPME-GC-MS analysis involves several key steps:
-
Sample Preparation and Equilibration: The sample containing pyrazines is placed in a sealed vial and heated to a specific temperature. This allows the volatile pyrazine compounds to partition into the headspace above the sample.[1]
-
Headspace Extraction: A fused silica (B1680970) fiber coated with a stationary phase (the SPME fiber) is exposed to the headspace. The volatile pyrazines adsorb onto the fiber coating.
-
Thermal Desorption and GC Separation: The SPME fiber is then inserted into the hot injection port of a gas chromatograph. The high temperature desorbs the pyrazines from the fiber, and they are transferred onto the GC column. The GC separates the individual pyrazines based on their boiling points and affinity for the column's stationary phase.[1]
-
MS Detection and Quantification: As the separated pyrazines elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules, fragments them, and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.[1] This allows for both qualitative identification and quantitative analysis.
The Role of Internal Standards
For accurate and precise quantification, the use of an internal standard (IS) is critical. An IS is a known amount of a compound added to the sample before analysis.[3] Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response.[3]
Characteristics of a good internal standard for pyrazine analysis include: [3]
-
Chemical similarity to the target pyrazines.
-
Not naturally present in the sample.
-
Chromatographically resolved from the analytes.
-
Similar retention time to the target pyrazines without co-eluting.
-
High purity and stability.
Deuterated pyrazines are considered the "gold standard" for internal standards in pyrazine analysis because they are chemically almost identical to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[3]
Experimental Workflow Diagram
Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.
Detailed Experimental Protocol: Pyrazine Analysis in a Solid/Liquid Matrix
This protocol provides a general framework for the analysis of pyrazines in various matrices such as food products or biological samples. Optimization of specific parameters may be required depending on the sample matrix and target pyrazines.
1. Materials and Reagents
-
Pyrazine standards (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, etc.)
-
Internal standard (e.g., deuterated pyrazine)
-
Organic solvent for stock solutions (e.g., methanol (B129727) or ethanol)
-
Deionized water
-
Sodium chloride (NaCl) (optional, to enhance analyte release)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[2][4]
-
Heating block or water bath with temperature control
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Preparation
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]
-
Add a known amount of the internal standard solution.
-
(Optional) For aqueous samples, add a saturated NaCl solution to increase the ionic strength and promote the partitioning of pyrazines into the headspace.[1]
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
Vortex the sample for 30 seconds to ensure homogeneity.
3. HS-SPME Procedure
-
Place the sealed vial in a heating block or water bath and allow it to equilibrate for a specific time and temperature (e.g., 10-30 minutes at 60-80°C).[1][5]
-
After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-50 minutes).[5][6] It is crucial that the fiber does not touch the sample.
-
Retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.
4. GC-MS Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.
| Parameter | Typical Value | Reference |
| GC Inlet | ||
| Injection Mode | Splitless | |
| Inlet Temperature | 250°C | [2] |
| Desorption Time | 2-5 minutes | [2] |
| Column | ||
| Type | DB-5ms, HP-5ms, or similar non-polar column | [7] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Oven Program | ||
| Initial Temperature | 40-50°C, hold for 2-5 minutes | [1] |
| Ramp Rate | 3-10°C/min | [1] |
| Final Temperature | 230-250°C, hold for 5-10 minutes | [1] |
| Carrier Gas | ||
| Gas | Helium | [1] |
| Flow Rate | 1.0-1.2 mL/min (constant flow) | [1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | |
| Ion Source Temp. | 230°C | [1] |
| Quadrupole Temp. | 150°C | [1] |
| Mass Range | m/z 35-350 | [8] |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
5. Data Analysis
-
Identification: Identify the target pyrazines by comparing their retention times and mass spectra with those of authentic standards. The use of retention indices can further confirm the identity of isomers.[7]
-
Quantification: For each pyrazine, calculate the ratio of its peak area to the peak area of the internal standard. Construct a calibration curve by analyzing a series of standards with known concentrations and plotting the peak area ratio against the concentration ratio. Determine the concentration of the pyrazines in the samples from this calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the HS-SPME-GC-MS analysis of pyrazines from various studies.
Table 1: Method Validation Parameters for Pyrazine Analysis in Perilla Seed Oil [9][10]
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.07–22.22 ng/g |
| Intra-day RSD | < 9.49% |
| Inter-day RSD | < 9.76% |
| Mean Recoveries | 94.6–107.92% |
Table 2: Method Validation Parameters for Pyrazine Analysis in Rapeseed Oil [6]
| Parameter | Value Range |
| Limit of Detection (LODs) | 2–60 ng/g |
| Limit of Quantitation (LOQs) | 6–180 ng/g |
| Intra- and Inter-day RSD | < 16% |
| Mean Recoveries | 91.6–109.2% |
Table 3: Method Validation for 2-methoxy-3,5-dimethylpyrazine (B149192) in Drinking Water [11]
| Parameter | Value |
| Linearity (R²) | 0.9998 |
| Working Range | 2.5-500 ng/mL |
| Limit of Detection (LOD) | 0.83 ng/mL |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
Pyrazine Formation Pathways
Pyrazines are primarily formed through the Maillard reaction between amino acids and reducing sugars, particularly during thermal processing.[12][13] The Strecker degradation of α-amino acids is a key step in this process, leading to the formation of α-aminocarbonyl intermediates which then condense to form pyrazines.[13][14] Different amino acids and sugars can lead to the formation of various pyrazine derivatives.[12][14]
Caption: Simplified pathway of pyrazine formation.
Conclusion
The HS-SPME-GC-MS method with the use of internal standards provides a robust, sensitive, and reliable approach for the quantification of pyrazines in a wide range of matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for pyrazine analysis. Careful optimization of the experimental parameters is crucial for achieving the desired accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 2-Ethyl-3-methoxypyrazine in coffee beans using isotope dilution
Application Notes & Protocols
Topic: Quantifying 2-Ethyl-3-methoxypyrazine (B1293415) in Coffee Beans using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methoxypyrazine is a potent aroma compound found in coffee beans that contributes to their characteristic roasty, earthy, and nutty flavor profile. The concentration of this and other pyrazines is influenced by factors such as the coffee bean species (e.g., Coffea arabica and Coffea canephora var. Robusta), the degree of roasting, and storage conditions. Accurate quantification of 2-ethyl-3-methoxypyrazine is crucial for quality control in the coffee industry and for research into the chemical basis of coffee flavor.
Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile and semi-volatile compounds in complex matrices like coffee. This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte, in this case, 2-ethyl-3-methoxypyrazine-d5, as an internal standard. The ratio of the native analyte to the labeled internal standard is measured by GC-MS, which allows for precise quantification that is not susceptible to variations in sample preparation and injection volume. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile compounds from the coffee bean matrix prior to GC-MS analysis.
These application notes provide a detailed protocol for the quantification of 2-ethyl-3-methoxypyrazine in roasted coffee beans using HS-SPME-GC-MS with isotope dilution.
Quantitative Data Summary
The concentration of alkylpyrazines in roasted coffee can vary significantly depending on the bean type and roasting conditions. While specific quantitative data for 2-ethyl-3-methoxypyrazine is limited, studies have shown that it is typically present at lower concentrations compared to other major pyrazines.[1][2][3] The following table provides an overview of the relative abundance of various alkylpyrazines found in roasted coffee.
| Alkylpyrazine | Relative Abundance in Roasted Coffee |
| 2-Methylpyrazine | Very High |
| 2,5-Dimethylpyrazine | High |
| 2,6-Dimethylpyrazine | High |
| 2-Ethylpyrazine | Medium |
| 2-Ethyl-5-methylpyrazine | Medium |
| 2-Ethyl-6-methylpyrazine | Medium |
| 2,3,5-Trimethylpyrazine | Medium |
| 2-Ethyl-3-methoxypyrazine | Low |
| 2,3-Dimethylpyrazine | Low |
| 2-Ethyl-3,6-dimethylpyrazine | Low |
| 2-Ethyl-3,5-dimethylpyrazine | Low |
Table 1: Relative abundance of selected alkylpyrazines in roasted coffee beans. Data synthesized from multiple sources indicating the general distribution of these compounds.[1][2][3]
Experimental Protocols
This section details the methodology for the quantification of 2-ethyl-3-methoxypyrazine in roasted coffee beans.
Materials and Reagents
-
Roasted coffee beans (Arabica and Robusta)
-
2-Ethyl-3-methoxypyrazine (analytical standard)
-
This compound (internal standard)[4]
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Sample Preparation
-
Grinding: Grind the roasted coffee beans to a fine, consistent powder using a coffee grinder.
-
Aliquoting: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
-
Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL. Add 10 µL of this internal standard solution to each vial containing the ground coffee.
-
Matrix Modification: Add 5 mL of ultrapure water and 1 g of sodium chloride to each vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.
-
Sealing: Immediately seal the vials with the magnetic screw caps.
HS-SPME Procedure
-
Incubation: Place the sealed vials in a heating block or autosampler incubator set at 60°C. Allow the samples to equilibrate for 15 minutes with gentle agitation.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Inlet Temperature: 250°C
-
Desorption Time: 5 minutes
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Analyte Quantifier Ion (m/z) Qualifier Ion (m/z) 2-Ethyl-3-methoxypyrazine 138 123 This compound 143 128 Table 2: Suggested ions for Selected Ion Monitoring (SIM) mode.
Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix (e.g., decaffeinated coffee) with known amounts of 2-ethyl-3-methoxypyrazine and a fixed amount of the this compound internal standard.
-
Analysis: Analyze the calibration standards and the coffee samples using the described HS-SPME-GC-MS method.
-
Calculation: Calculate the concentration of 2-ethyl-3-methoxypyrazine in the coffee samples by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
Diagrams
Caption: Experimental workflow for the quantification of 2-ethyl-3-methoxypyrazine in coffee beans.
Caption: Simplified pathway of pyrazine formation during coffee roasting.
References
- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pyrazine Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of pyrazines in complex matrices. Pyrazines are a significant class of volatile and semi-volatile organic compounds that contribute to the aroma and flavor of many food products and are also relevant in other industries. Accurate and sensitive analysis of these compounds is crucial for quality control, flavor profiling, and process optimization.
Introduction to Pyrazine (B50134) Analysis
Pyrazines are nitrogen-containing heterocyclic compounds formed during Maillard reactions and Strecker degradation at elevated temperatures. Their analysis in complex matrices such as food, beverages, and biological samples presents challenges due to their volatility and the presence of interfering compounds. Effective sample preparation is therefore a critical step to isolate and concentrate pyrazines prior to instrumental analysis, which is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines four common sample preparation techniques: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Stir Bar Sorptive Extraction (SBSE).
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the accuracy, precision, and sensitivity of pyrazine analysis. The following table summarizes the performance characteristics of different methods based on published studies.
| Technique | Matrix | Key Analytes | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HS-SPME | Cocoa Wort | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | < 0.023 µg/L | - | 95.4 - 102.7 | 3.6 - 6.4 |
| MHS-SPME-arrow | Edible Oils | 13 Pyrazines | 2 - 60 ng/g | 6 - 180 ng/g | 91.6 - 109.2 | < 16 |
| LLE | Meat | Pyrazines | - | - | >90% (with multiple extractions) | - |
| SPE | Aqueous Distillate | Pyrazines | - | - | >90% | - |
| SBSE | Wine | Methoxypyrazines | < 1 ng/L | ≤ 1 ng/L | - | - |
Application Note 1: Headspace Solid-Phase Microextraction (HS-SPME)
Introduction: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique widely used for the analysis of volatile and semi-volatile compounds like pyrazines.[1] It involves the exposure of a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
Experimental Protocol: HS-SPME for Pyrazine Analysis in Coffee [2]
1. Materials and Equipment:
-
SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Headspace Vials: 20 mL with PTFE/silicone septa
-
Heating and Agitation System (e.g., autosampler with incubator, heating block with magnetic stirrer)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical standards of target pyrazines
-
Internal standard solution (e.g., deuterated pyrazine)
2. Sample Preparation:
-
Weigh 2 g of ground coffee into a 20 mL headspace vial.[2]
-
Add a known amount of internal standard solution.[2]
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.[2]
3. HS-SPME Procedure:
-
Equilibration: Place the sealed vial in the heating system and equilibrate the sample at 60°C for 15 minutes with agitation.[2] This allows the volatile pyrazines to partition into the headspace.[3]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[2]
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption.[3]
4. GC-MS Analysis:
-
Injector: Splitless mode at 250°C.[2]
-
Column: e.g., DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.[2]
5. Data Analysis:
-
Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.
Workflow Diagram:
References
Application Notes and Protocols: Mass Spectrometry Analysis of 2-Ethyl-3-methoxypyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of 2-Ethyl-3-methoxypyrazine-d5 and its application as an internal standard in quantitative analytical methods. The protocols outlined below are intended to serve as a guide for researchers utilizing this deuterated standard in their experimental workflows.
Introduction
This compound is the deuterated analog of 2-Ethyl-3-methoxypyrazine, a volatile organic compound found in various natural products and used as a flavor and fragrance agent. Due to its chemical similarity to the non-deuterated form, this compound is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms results in a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining similar chromatographic and ionization properties.
Mass Spectrometry Fragmentation Pattern
The fragmentation pattern of this compound under electron ionization (EI) is predicted based on the known fragmentation of its non-deuterated counterpart and the principles of mass spectrometry. The deuterium atoms are typically located on the ethyl group.
The non-deuterated 2-Ethyl-3-methoxypyrazine has a molecular weight of 138.17 g/mol .[2][3][4] The mass spectrum of the non-deuterated compound shows a prominent molecular ion peak (M+) at m/z 138. Key fragment ions are observed at m/z 123 and 137.[4]
For this compound, the molecular weight is increased by five mass units to approximately 143.19 g/mol . The predicted mass spectrum under EI conditions would exhibit a molecular ion peak (M+) at m/z 143. The major fragmentation pathways are expected to involve the loss of a methyl radical and the ethyl group.
Predicted Fragmentation of this compound:
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 143 .
-
Loss of a Methyl Radical (-•CH3): A fragment ion resulting from the loss of a methyl group from the methoxy (B1213986) moiety is anticipated at m/z 128 .
-
Loss of a Deuterated Ethyl Radical (-•C2D5): The loss of the deuterated ethyl group would lead to a significant fragment ion at m/z 114 .
-
Benzylic-type Cleavage: Cleavage of the C-C bond within the deuterated ethyl group could result in the loss of a •CD3 radical, leading to a fragment at m/z 128 , or the loss of a •CD2H radical (if there is any H/D scrambling) leading to a fragment at m/z 129 .
Quantitative Data Summary
The following table summarizes the predicted key ions for 2-Ethyl-3-methoxypyrazine and its d5-labeled internal standard, which are crucial for developing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in quantitative mass spectrometry.
| Compound | Molecular Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |
| 2-Ethyl-3-methoxypyrazine | 138 | 123 | 137 |
| This compound | 143 | 128 | 114 |
Experimental Protocols
The following is a general protocol for the quantitative analysis of 2-Ethyl-3-methoxypyrazine using this compound as an internal standard by GC-MS. This protocol is a composite based on standard methods for the analysis of methoxypyrazines in complex matrices like wine.
Materials and Reagents
-
2-Ethyl-3-methoxypyrazine (analyte standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sample matrix (e.g., wine, food extract)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge: Sequentially wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample: Dilute the sample (e.g., 10 mL of wine) with an equal volume of water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analytes: Elute the analyte and internal standard with 2 mL of methanol.
-
Concentrate the sample: Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
GC-MS Analysis
-
Injector settings: Set the injector temperature to 250°C and operate in splitless mode.
-
Oven temperature program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass spectrometer settings:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
Ions to monitor:
-
2-Ethyl-3-methoxypyrazine: m/z 138 (quantifier), 123 (qualifier)
-
This compound: m/z 143 (quantifier), 128 (qualifier)
-
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 2-Ethyl-3-methoxypyrazine using its deuterated internal standard.
Caption: Workflow for quantitative analysis.
Signaling Pathway
This compound is a synthetic, deuterated compound used for analytical purposes and is not involved in biological signaling pathways. The diagram below illustrates the logical relationship in its application as an internal standard for the quantification of the target analyte.
Caption: Internal standard quantification logic.
References
Application Note: NMR Spectroscopic Characterization of 2-Ethyl-3-methoxypyrazine-d5
An application note on the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Ethyl-3-methoxypyrazine-d5 is presented below, tailored for researchers, scientists, and professionals in drug development.
Abstract
This document provides a detailed protocol for the characterization of the isotopically labeled compound this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for verifying the identity, structure, and isotopic enrichment of this compound, which is valuable as an internal standard in quantitative analyses or as a tracer in metabolic studies. This note includes comprehensive experimental procedures for ¹H and ¹³C NMR, along with data interpretation and visualization of the experimental workflow.
1. Introduction
2-Ethyl-3-methoxypyrazine is a naturally occurring compound found in a variety of foods and beverages, contributing to their characteristic aromas.[1][2] In the pharmaceutical and flavor industries, pyrazine (B50134) derivatives are of significant interest.[2] The deuterated analog, this compound, where the five protons of the ethyl group are replaced by deuterium (B1214612), serves as an excellent internal standard for mass spectrometry-based quantification, given its chemical similarity to the parent compound and distinct mass.[3]
NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[4][5] For isotopically labeled compounds, NMR not only confirms the molecular structure but also verifies the position and extent of isotopic labeling.[6][7] This application note details the protocols for acquiring and interpreting ¹H and ¹³C NMR spectra to confirm the successful deuteration of the ethyl group in this compound.
2. Experimental Protocols
2.1 Materials and Equipment
-
Sample: this compound
-
NMR Solvent: Chloroform-d (CDCl₃), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Equipment: 5 mm NMR tubes, volumetric flasks, pipettes.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
2.2 Sample Preparation Protocol
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.
2.3 NMR Data Acquisition
2.3.1 ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
2.3.2 ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1.5 seconds
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ = 77.16 ppm).
3. Results and Data Analysis
The key to characterizing this compound is to compare its NMR spectra with those of its non-deuterated counterpart. The deuteration at the ethyl group leads to predictable and distinct changes in both the ¹H and ¹³C NMR spectra.
3.1 ¹H NMR Spectral Analysis
In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons are expected to be absent. The spectrum will be simplified, showing only the signals for the methoxy (B1213986) protons and the two pyrazine ring protons.
Table 1: Comparison of ¹H NMR Data for 2-Ethyl-3-methoxypyrazine and its d5-analog in CDCl₃.
| Protons | 2-Ethyl-3-methoxypyrazine ¹H Chemical Shift (δ) ppm[8] | Multiplicity | Integration | Expected this compound ¹H Chemical Shift (δ) ppm | Multiplicity | Integration |
| Pyrazine-H | 8.02 - 7.92 | m | 2H | 8.02 - 7.92 | m | 2H |
| Methoxy (-OCH₃) | 3.97 | s | 3H | 3.97 | s | 3H |
| Methylene (-CH₂-) | 2.81 | q | 2H | Absent | - | - |
| Methyl (-CH₃) | 1.27 | t | 3H | Absent | - | - |
m = multiplet, s = singlet, q = quartet, t = triplet
3.2 ¹³C NMR Spectral Analysis
In the proton-decoupled ¹³C NMR spectrum, the signals for the ethyl carbons (C-d₂ and C-d₃) will be present but will appear as multiplets due to coupling with deuterium (which has a spin I=1). This C-D coupling results in a characteristic splitting pattern (a 1:2:3:2:1 quintet for -CD₂- and a 1:3:6:7:6:3:1 septet for -CD₃) and often a lower signal intensity compared to the protonated carbons.
Table 2: Comparison of ¹³C NMR Data for 2-Ethyl-3-methoxypyrazine and its d5-analog in CDCl₃.
| Carbon | 2-Ethyl-3-methoxypyrazine ¹³C Chemical Shift (δ) ppm[8] | Expected this compound ¹³C Chemical Shift (δ) ppm | Expected Multiplicity |
| C=N (ring) | 158.54 | ~158.5 | Singlet |
| C-O (ring) | 149.17 | ~149.2 | Singlet |
| C-H (ring) | 138.02 | ~138.0 | Singlet |
| C-H (ring) | 135.53 | ~135.5 | Singlet |
| Methoxy (-OCH₃) | 53.43 | ~53.4 | Singlet |
| Methylene (-CH₂-) | 25.69 | ~25.7 | Multiplet (due to C-D coupling) |
| Methyl (-CH₃) | 11.37 | ~11.4 | Multiplet (due to C-D coupling) |
4. Visualizations
The following diagrams illustrate the molecular structures and the general workflow for the NMR characterization process.
Caption: Molecular structures of 2-Ethyl-3-methoxypyrazine and its d5 isotopologue.
Caption: Experimental workflow for NMR characterization of this compound.
NMR spectroscopy is an indispensable tool for the structural verification of isotopically labeled compounds like this compound. The protocols and expected data presented in this application note provide a robust framework for researchers to confirm the identity and successful deuteration of the target molecule. The absence of ethyl proton signals in the ¹H NMR spectrum and the characteristic multiplet patterns for the ethyl carbons in the ¹³C NMR spectrum serve as definitive evidence of isotopic labeling. This confirmation is critical for the confident use of such standards in quantitative and metabolic research.
References
- 1. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]
- 2. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 7. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-3-methoxypyrazine | C7H10N2O | CID 33135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Analysis of 2-Ethyl-3-methoxypyrazine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for 2-Ethyl-3-methoxypyrazine-d5 in Gas Chromatography (GC) applications.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing for a basic compound like a pyrazine (B50134) is often indicative of unwanted interactions within the GC system. Here are the primary causes and troubleshooting steps:
-
Active Sites in the Inlet or Column: Acidic sites in the GC inlet (e.g., liner, seals) or on the column's stationary phase can interact with the basic pyrazine molecule, causing tailing.[1]
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner with a deactivated one.[1] Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity.
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Column Trimming: If the front of the column is contaminated, trim 10-20 cm from the inlet end.[1]
-
Use of Inert Columns: Employ columns specifically designed for low bleed and high inertness, which are better suited for analyzing active compounds.
-
-
-
Improper Column Installation: Incorrect column installation can create dead volumes, leading to peak tailing.[1]
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the instrument manufacturer's guidelines.
-
-
Sample Overload: Injecting too much of the analyte can saturate the column, resulting in poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample.
-
Question: My peak for this compound is fronting. What does this indicate?
Answer: Peak fronting is less common than tailing for this compound but can occur due to:
-
Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[2]
-
Solution: Decrease the injection volume or dilute the sample.
-
-
Incompatible Stationary Phase: If the analyte has a very different polarity from the stationary phase, it can result in fronting.
-
Solution: Select a column with a more appropriate stationary phase polarity.
-
Issue 2: Poor Resolution
Question: I am having difficulty separating this compound from other matrix components or isomers. How can I improve the resolution?
Answer: Improving resolution involves optimizing several chromatographic parameters:
-
Inappropriate GC Column: The choice of stationary phase is critical for achieving good resolution.
-
Solution: For pyrazines, changing the column polarity can significantly impact selectivity. If you are using a non-polar column, a mid-polar or polar column might provide a better separation.[3] Consider columns with phases like polyethylene (B3416737) glycol (e.g., DB-WAX) for enhanced selectivity compared to non-polar phases (e.g., DB-1, ZB-5MS).[3]
-
-
Suboptimal Oven Temperature Program: The temperature ramp rate can greatly affect the separation of closely eluting peaks.[4]
-
Solution: A slower temperature ramp will generally improve resolution, although it will increase the analysis time.[4]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas influences column efficiency and, consequently, resolution.
-
Solution: Optimize the carrier gas flow rate for your column dimensions to achieve the best separation efficiency.
-
-
Column Dimensions: The length, internal diameter, and film thickness of the column all play a role in resolution.[4]
-
Solution:
-
Length: A longer column will provide better resolution but will also lead to longer run times.
-
Internal Diameter: A smaller internal diameter column generally results in higher efficiency and better resolution.[4]
-
Film Thickness: A thinner film can improve resolution by reducing mass transfer resistance.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for analyzing this compound?
A1: The ideal column depends on the sample matrix and potential co-eluting compounds. However, a good starting point is a mid-polarity column. For general screening, a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, ZB-5MS) is often used. For better selectivity, especially when separating from isomers, a more polar column, such as one with a polyethylene glycol (WAX) stationary phase, is recommended.[3]
Q2: What are the recommended inlet and detector temperatures?
A2: A general starting inlet temperature is 250 °C. For the detector, if using a mass spectrometer, the transfer line temperature should typically be between 250-280 °C and the ion source temperature around 230 °C. These temperatures should be optimized to ensure efficient transfer and ionization without causing thermal degradation of the analyte.
Q3: How does the use of a deuterated standard like this compound affect the chromatography?
A3: Deuterated standards are excellent internal standards because they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts.[5] This ensures that they experience similar matrix effects and losses during sample preparation.[5] A small shift in retention time, known as the "deuterium isotope effect," may be observed, where the deuterated compound may elute slightly earlier than the native compound.[5] This slight separation can be advantageous in preventing signal overlap.[5]
Q4: How can I confirm the identity of my this compound peak?
A4: Due to the similar mass spectra of many pyrazine isomers, relying solely on mass spectral library matching can be unreliable. The most robust method for peak identification is to compare the retention index (RI) of your peak with known literature values for the same stationary phase.[3] Co-injection with an authentic standard is another reliable confirmation method.
Quantitative Data
The following tables summarize retention indices for 2-Ethyl-3-methoxypyrazine on various GC columns. This data can be used to assist in column selection and peak identification.
Table 1: Retention Indices of 2-Ethyl-3-methoxypyrazine on Non-Polar Columns
| Stationary Phase | Retention Index (I) | Column Dimensions | Temperature Program | Reference |
| RTX-5 | 1062 | 60 m / 0.32 mm / 1 µm | 40°C (5 min) -> 4°C/min -> 205°C (5 min) | Berdague, et al., 2007[6] |
| HP-5 | 1063 | 30 m / 0.25 mm / 0.25 µm | 50°C (1 min) -> 20°C/min -> 80°C -> 25°C/min -> 250°C (3 min) | Hartmann, 2003[6] |
| OV-101 | 1037 | 50 m / 0.22 mm | 80°C -> 2°C/min -> 200°C | Mihara and Masuda, 1988[6] |
| DB-1, etc. | 1037 | 50 m / 0.32 mm | Not specified | Waggott and Davies, 1984[6] |
Table 2: Retention Indices of 2-Ethyl-3-methoxypyrazine on Polar Columns
| Stationary Phase | Retention Index (I) | Column Dimensions | Temperature Program | Reference |
| Carbowax 20M | 1400 | 50 m / 0.22 mm | 80°C -> 2°C/min -> 200°C | Mihara and Enomoto, 1985[6] |
| Carbowax 20M, etc. | 1400 | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: General GC-MS Screening Method for Pyrazines
This protocol provides a starting point for developing a method for the analysis of volatile pyrazines.
-
Sample Preparation: Prepare samples in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis: Identify peaks based on their mass spectra and confirm isomer identity using retention indices by running a series of n-alkanes under the same conditions.[3]
Visualizations
The following diagrams illustrate troubleshooting workflows and logical relationships in GC analysis.
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Key parameters for optimizing GC resolution.
References
Minimizing ion suppression of 2-Ethyl-3-methoxypyrazine-d5 in LC-MS
Technical Support Center: 2-Ethyl-3-methoxypyrazine-d5 Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound as an internal standard in LC-MS analysis, with a focus on identifying and minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, and its internal standard (IS), is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source when matrix components compete with the analyte for ionization, leading to a decreased signal.[1][3] The result can be poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][4] Common culprits in complex biological or food matrices include salts, phospholipids, proteins, and peptides.[2][5]
Q2: What is the role of this compound in my assay?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative LC-MS analysis.[6] Because its chemical and physical properties are nearly identical to the unlabeled analyte (2-Ethyl-3-methoxypyrazine), it is expected to co-elute and experience the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][6]
Q3: Can a deuterated internal standard like this compound completely eliminate matrix effect issues?
A3: While highly effective, a SIL-IS may not perfectly compensate for matrix effects in all situations.[6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.[6] Therefore, verifying co-elution and assessing the matrix effect during method development is critical.
Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[3][7] ESI's mechanism is more complex and relies heavily on droplet surface charge, making it more sensitive to competition from matrix components.[3] If significant and unavoidable ion suppression is encountered with ESI, switching to APCI may be a viable solution, provided the analyte can be ionized effectively by that technique.
Troubleshooting Guide
Q5: My signal for this compound is low and inconsistent across different samples. What is the likely cause?
A5: High and variable ion suppression is the most probable cause. The composition of the matrix can vary significantly from sample to sample, leading to different degrees of suppression. This directly impacts the signal intensity of the internal standard.
-
Recommendation: First, confirm that the IS is being added consistently to all samples. Second, evaluate your sample preparation method. A more rigorous cleanup technique like Solid-Phase Extraction (SPE) can remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation.[1][8]
Q6: I've noticed a small retention time shift between my analyte and this compound. Is this a problem?
A6: This can be a significant problem. As noted in A3, even a small shift in retention time can cause the analyte and the IS to elute into zones of different matrix composition, leading to differential ion suppression and compromising quantification.[6]
-
Recommendation: Adjust your chromatographic method to achieve co-elution. This can involve modifying the mobile phase composition, changing the gradient slope, or lowering the flow rate.[1][4] If co-elution cannot be achieved, you must perform a post-column infusion experiment (see Protocol 1) to ensure that both peaks elute in a region with minimal and consistent ion suppression.
Q7: My analyte/IS response ratio is not consistent in my quality control (QC) samples. What steps should I take?
A7: Inconsistent response ratios suggest that the analyte and the IS are not being affected by the matrix in the same way.
-
Recommendation: This points towards differential matrix effects. Follow the workflow below to diagnose and solve the issue.
Data & Methodologies
Data Presentation: Sample Preparation Effectiveness
The choice of sample preparation is one of the most effective ways to combat ion suppression.[1][8] More thorough methods remove a greater amount of interfering compounds, particularly phospholipids, which are common culprits in biological samples.[5]
| Sample Preparation Technique | Relative Analyte Purity | Phospholipid Removal Efficiency | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | Low (~50%)[8] | High[4] | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium-High | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | High (>90%) | Low[2] | Low-Medium |
Experimental Protocols
Protocol 1: Diagnosing Ion Suppression via Post-Column Infusion
This experiment identifies regions in the chromatogram where ion suppression occurs.[2][9]
-
Setup:
-
Prepare a standard solution of 2-Ethyl-3-methoxypyrazine (the unlabeled analyte) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump flow to the LC eluent stream using a T-fitting placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Begin infusing the analyte solution into the mass spectrometer and acquire data in MRM or SIM mode for the analyte's m/z. You should observe a stable, flat baseline signal.
-
Inject a blank, extracted matrix sample (a sample prepared without any analyte or IS).
-
Monitor the infused analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
Any dip or decrease in the stable baseline signal indicates a region of ion suppression caused by eluting matrix components.[2]
-
An increase in the signal indicates ion enhancement.
-
The goal is to adjust the chromatography so that your analyte and IS elute in a stable, flat region of this profile.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Matrix Cleanup
This protocol provides a starting point for removing matrix interferences. It should be optimized for the specific matrix and analyte properties.
-
Sample Pre-treatment:
-
To 100 µL of sample (e.g., plasma), add 10 µL of the this compound IS working solution.
-
Add 200 µL of 2% formic acid in water to disrupt protein binding and dilute the sample. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg).
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Loading:
-
Load the pre-treated sample onto the conditioned cartridge. Pass the sample through slowly (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences like salts.[2]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.[2]
-
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hdb.ugent.be [hdb.ugent.be]
Technical Support Center: Stable Isotope Dilution Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using stable isotope dilution (SID) assays. The content is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Poor or Inconsistent Results
Q1: My quality control (QC) samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). What are the likely causes?
Failure of QC samples is a common indicator of underlying issues in the assay. The problem can often be traced back to matrix effects, issues with the internal standard, or problems with the calibration curve.
Troubleshooting Steps:
-
Verify Internal Standard (IS) Performance: Check for consistency in the stable isotope-labeled internal standard (SIL-IS) response across all samples. High variability in the IS signal suggests it is not adequately compensating for matrix effects.[1]
-
Evaluate Matrix Effects: Conduct an experiment to quantify the extent of ion suppression or enhancement. This will help determine the magnitude of the matrix effect.[1]
-
Improve Sample Preparation: To combat matrix effects, consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation.[1]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[1]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1][2]
Issue 2: Calibration Curve Problems
Q2: My calibration curve is non-linear. What are the common causes and solutions?
Non-linearity in SID analysis can occur even when using an isotope-labeled internal standard. Identifying the cause is crucial for resolving the issue.[3]
Potential Causes and Solutions:
-
Detector Saturation: High concentration standards can saturate the detector.
-
Solution: Adjust the concentration range by diluting samples to ensure the highest concentration point does not cause saturation.[3]
-
-
Inappropriate Regression Model: A linear model may not be appropriate for the data.
-
Isotopic Overlap: Significant spectral overlap between the analyte and the internal standard can lead to non-linearity, especially if the mass difference is small.[6][7]
Q3: My coefficient of determination (R²) is high (>0.99), but the accuracy is poor for my low-concentration standards. Why is this happening?
A high R² value indicates a good fit to the regression line overall but does not guarantee accuracy across the entire concentration range.[3] This often stems from heteroscedasticity, where the variance of the data points is not constant across the calibration range.[3] Higher concentration standards can unfairly influence the regression line, leading to bias at the lower end.[3]
Troubleshooting Steps:
-
Evaluate Percent Relative Error (%RE): Assess the %RE for each standard to get a better measure of accuracy at different concentrations.
-
Use Weighted Linear Regression: Applying a weighting factor (e.g., 1/x or 1/x²) gives more weight to the more precise, lower-concentration data points, resulting in a better fit and improved accuracy for low-level samples.[3]
-
Plot Residuals: A plot of residuals versus concentration showing a "funnel" shape, where the magnitude of residuals increases with concentration, is an indicator for using weighted regression.[3]
Q4: My calibration curve shows poor reproducibility between analytical batches. What should I investigate?
Poor batch-to-batch reproducibility can compromise the reliability of an assay.[3]
Troubleshooting Steps:
-
Internal Standard Addition: Ensure the exact same amount of internal standard is added to every standard, quality control sample, and unknown sample in every batch. Inconsistent addition is a major source of variability.[3]
-
Standard and Stock Solution Stability: Verify the stability of your stock and working standard solutions. Degradation over time will lead to inconsistent calibration curves. Prepare fresh standards regularly.[3]
-
Instrument Performance: Check for fluctuations in mass spectrometer performance. Run system suitability tests before each batch to monitor sensitivity, peak shape, and retention time.[3]
Issue 3: Internal Standard (IS) Issues
Q5: I am observing a low or no signal for my Stable Isotope Labeled-Internal Standard (SIL-IS). What could be the cause?
A low or absent SIL-IS signal can stem from several factors, from sample preparation to instrument settings.[8]
Potential Causes and Troubleshooting Steps:
-
Improper Storage and Handling: Degradation can occur if the SIL-IS is not stored under the recommended conditions (e.g., temperature, light protection).[8]
-
Action: Review the manufacturer's storage guidelines. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[8]
-
-
Pipetting or Dilution Errors: Inaccurate concentration of the spiking solution or the volume added to samples.
-
Action: Verify all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm stock and working solution concentrations.[8]
-
-
Degradation in Matrix: The SIL-IS may be degrading after being added to the biological matrix.
-
Action: Perform a stability assessment by incubating the SIL-IS in the matrix at different time points and temperatures before extraction and analysis.[8]
-
Q6: The peak area of my SIL-IS is highly variable between samples. Why is this happening?
Inconsistent SIL-IS response points to a variable matrix effect that the SIL-IS is not fully tracking.[1]
Troubleshooting Steps:
-
Identify the Source of Variability: Use a post-extraction addition experiment with different matrix lots to see if the degree of ion suppression/enhancement varies significantly.[1]
-
Enhance Sample Cleanup: A more robust sample preparation method may be needed to remove the variable interfering components.[1]
-
Chromatographic Optimization: Focus on achieving baseline separation of your analyte from any interfering peaks that appear in some lots but not others.[1]
Q7: My analyte recovery is low. How can I improve it?
Low recovery indicates that a significant portion of the analyte and internal standard is being lost during sample preparation.[8]
Troubleshooting Steps:
-
Suboptimal Extraction Conditions: The extraction solvent and pH may not be appropriate for the physicochemical properties of the analyte.
-
Incomplete Elution from SPE Cartridge: The analyte may be retained on the SPE cartridge.
-
Action: Increase the volume of the elution solvent or use a stronger solvent.[9]
-
Data Presentation
Table 1: Acceptance Criteria for Analytical Runs
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| % Deviation of Standards | Within ±15% of nominal concentration (±20% for LLOQ) |
| Quality Control Samples | |
| Intra-run and Inter-run Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[10] |
| Accuracy (% Deviation) | Within ±15% of nominal concentration (±20% for LLOQ)[1] |
Table 2: Common Regression Models for Calibration Curves
| Regression Model | Weighting Factor | Typical Use Case |
|---|---|---|
| Linear | None | Homoscedastic data (variance is constant) |
| Weighted Linear | 1/x or 1/x² | Heteroscedastic data (variance increases with concentration)[3] |
| Quadratic | None | Non-linear data, often due to detector saturation or isotopic overlap[3] |
Experimental Protocols
Protocol 1: Constructing a Calibration Curve
-
Prepare Stock Solutions: Prepare primary stock solutions of the analyte and the SIL-IS in a suitable solvent. It is crucial to use analytical grade reagents and calibrated volumetric equipment.[3]
-
Prepare Working Solutions:
-
Analyte: Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Internal Standard: Prepare a working solution of the SIL-IS at a constant concentration that will be added to all standards and samples. This concentration should provide a stable and robust signal.[3]
-
-
Construct Calibration Standards:
-
Label a series of vials for each calibration point (e.g., CAL 1 to CAL 8) and a blank.
-
To each vial (except the blank), add the exact same volume of the SIL-IS working solution.[3]
-
Add increasing volumes of the analyte working solutions to the corresponding vials to create a range of concentration ratios.[3]
-
Add diluent to each vial to reach the same final volume. The blank sample should contain only the diluent. A zero sample containing only the SIL-IS should also be included to check for interferences.[3][10]
-
-
Analysis: Analyze the prepared standards from the lowest to the highest concentration.[3]
-
Plot and Evaluate: Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte. Evaluate the curve using the appropriate regression model and acceptance criteria.[3]
Protocol 2: Evaluation of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the analytical solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Process Efficiency (PE) % = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
Mandatory Visualizations
Caption: General workflow for a Stable Isotope Dilution (SID) assay.
Caption: Troubleshooting logic for failing Quality Control (QC) samples.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Calibration graphs in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. benchchem.com [benchchem.com]
- 9. welchlab.com [welchlab.com]
- 10. benchchem.com [benchchem.com]
Column bleed interference in GC-MS analysis of pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions regarding column bleed interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines.
Frequently Asked Questions (FAQs)
Q1: What is GC column bleed?
A1: GC column bleed refers to the degradation of the stationary phase of the column, which then elutes and is detected by the mass spectrometer.[1][2] This phenomenon is a natural process that occurs with all columns over time, but it can be accelerated by factors such as excessive heat, exposure to oxygen, and the presence of caustic chemicals.[1][2] The result is an elevated baseline signal, particularly at higher temperatures, which can interfere with the analysis.[3][4]
Q2: How does column bleed specifically interfere with pyrazine (B50134) analysis?
A2: Column bleed can significantly compromise pyrazine analysis in several ways:
-
Increased Background Noise: It elevates the baseline, which reduces the signal-to-noise ratio, making it difficult to detect and accurately quantify low-concentration pyrazines.[2][5]
-
Spectral Interference: The degradation products of common polysiloxane stationary phases are cyclic siloxanes, which generate characteristic ions (e.g., m/z 73, 207, 281) in the mass spectrometer.[4][6][7] These ions can interfere with the mass spectra of pyrazine analytes, leading to poor library matches and complicating the identification of isomers, which often have very similar mass spectra.[6][8]
-
Reduced Sensitivity: The overall increase in background noise can obscure the signals of trace-level pyrazines, leading to a loss of sensitivity in the assay.[2]
Q3: What are the typical signs of excessive column bleed?
A3: The primary indicator of column bleed is a steady or sharp rise in the chromatogram baseline as the oven temperature increases.[1][3] In a mass spectrometer, this is accompanied by the appearance of specific background ions characteristic of the stationary phase. For widely used dimethylpolysiloxane-based columns, these are prominent ions at m/z 207 and 281.[6][9] It is important to distinguish this from a high baseline at low temperatures, which is more likely due to contamination in the injector, carrier gas, or a dirty detector.[1][5][10]
Q4: Is a certain level of column bleed considered normal?
A4: Yes, a minimal amount of column bleed is an inevitable aspect of using GC columns, as the stationary phase will naturally degrade over its lifespan.[1][2] Low-bleed columns are specifically designed to minimize this effect.[6] Excessive bleed, however, indicates a problem such as operating above the column's temperature limit, oxygen in the carrier gas, or column contamination, and it requires troubleshooting to ensure reliable and accurate results.[2][11]
Troubleshooting Guide
Problem: I am observing a significantly rising baseline at high temperatures during my pyrazine analysis.
This is a classic symptom of column bleed. Follow these steps to diagnose and resolve the issue.
-
Step 1: Verify Operating Temperatures Ensure that the GC oven temperature, especially the maximum temperature in your program, does not exceed the column's specified maximum operating temperature (MAOT).[6] Columns have two temperature limits: a lower one for isothermal use and a higher one for short ramps in a temperature program.[6][12] Operating even briefly above the programmed limit can cause irreversible damage and high bleed.[12]
-
Step 2: Check for System Leaks (Oxygen Contamination) Oxygen is a major cause of stationary phase degradation, particularly at high temperatures.[2][11]
-
Action: Perform a leak check on the entire system. Pay close attention to the septum nut, column fittings at the inlet and detector, and gas lines.[1] Regularly replacing the inlet septum can prevent leaks from developing due to coring or overuse.[1][11]
-
Best Practice: Use high-purity carrier gas and install an oxygen trap on the gas line to remove trace amounts of oxygen.[1][3]
-
-
Step 3: Assess Column Health
-
Conditioning: If the column is new or has been stored for a long time, it requires proper conditioning to remove volatile residues and stabilize the stationary phase.[2][5] Refer to the Column Conditioning Protocol below.
-
Contamination: Samples with non-volatile residues can contaminate the front end of the column, accelerating degradation.[1] Action: Trim 10-15 cm from the inlet end of the column and reinstall it.[12] If bleed persists, the column may be old and require replacement.[1][4]
-
Quantitative Data Summary
Column bleed from polysiloxane-based stationary phases produces a characteristic pattern of ions in the mass spectrum. Identifying these ions can confirm that the observed background noise is indeed from column bleed.
| Mass-to-Charge Ratio (m/z) | Common Name/Fragment | Typical Source |
| 73 | Trimethylsilyl ion | Base peak for many higher molecular weight cyclic siloxanes, often associated with septa bleed.[7][9] |
| 207 | Hexamethylcyclotrisiloxane (D3) | A primary and highly characteristic ion for polysiloxane column bleed.[4][7][9] |
| 281 | Octamethylcyclotetrasiloxane (D4) | A primary and highly characteristic ion for polysiloxane column bleed.[6][7][9] |
| 355 | Decamethylcyclopentasiloxane (D5) | Another common ion associated with siloxane degradation.[4][12] |
| 429 | Dodecamethylcyclohexasiloxane (D6) | An ion that can appear with significant column bleed.[4] |
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper conditioning is crucial for new columns or columns that have been exposed to air to ensure low bleed and stable performance.
-
Installation: Install the column in the GC inlet but leave the detector end disconnected and open in the oven.
-
Purge: Set the oven temperature to a low value (e.g., 40°C) and purge the column with high-purity carrier gas (e.g., Helium) at the recommended flow rate for at least 15-20 minutes. This removes any oxygen and moisture from the column before heating.[5][6]
-
Heating Program: While maintaining carrier gas flow, program the oven to ramp up to the conditioning temperature. This temperature should be about 20°C above your method's maximum temperature, but should not exceed the column's maximum isothermal temperature limit.[5][10]
-
Hold: Hold the column at the conditioning temperature for 1-2 hours. For MS detectors, a longer conditioning time at a slightly lower temperature is often preferred.
-
Cooldown and Connection: Cool down the oven, then connect the column to the MS detector.
-
Verification: Run a blank temperature program to confirm that the baseline is stable and the bleed profile is low.
Protocol 2: Representative GC-MS Method for Pyrazine Analysis
This protocol is a general starting point for the analysis of volatile pyrazines in various matrices.[13][14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).
-
Column: A polar column such as a DB-WAX or SUPELCOWAX 10 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for separating polar pyrazine compounds.[13][15]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Injector:
-
Mode: Splitless.
-
Temperature: 270°C.[13]
-
-
Mass Spectrometer Parameters:
Visualizations
Caption: Mechanism of GC column bleed formation and detection.
Caption: Troubleshooting workflow for high column bleed.
References
- 1. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 2. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. acdlabs.com [acdlabs.com]
- 5. coleparmer.com [coleparmer.com]
- 6. agilent.com [agilent.com]
- 7. Column Bleed & Septa Bleed – Same Old Thing! [restek.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. coleparmer.in [coleparmer.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validation of an Analytical Method Using 2-Ethyl-3-methoxypyrazine-d5: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of flavor and aroma compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive overview of the validation of an analytical method for 2-Ethyl-3-methoxypyrazine using its deuterated stable isotope-labeled internal standard, 2-Ethyl-3-methoxypyrazine-d5. The performance of this method is compared with alternative approaches, supported by experimental data and detailed protocols.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in the analytical process.
Table 1: Comparative Performance of Analytical Methods for Pyrazine (B50134) Analysis
| Validation Parameter | HS-SPME-GC-MS with Deuterated Internal Standard (e.g., 2-Acetyl-3-ethylpyrazine-d3) | Expected Performance with Non-Deuterated Internal Standard |
| Linearity (R²) | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 95-105% | 80-120% |
| Precision (% RSD) | < 10% | < 20% |
| Limit of Detection (LOD) | Low ng/L to pg/L range | Higher ng/L range |
| Limit of Quantification (LOQ) | Low ng/L range | Higher ng/L range |
| Robustness | High | Moderate to High |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
Note: The data for the HS-SPME-GC-MS with a deuterated internal standard is based on a validated method for a similar pyrazine derivative and represents the expected high level of performance. The expected performance with a non-deuterated internal standard is based on general principles and known limitations of using structural analogues.
Experimental Protocols
A robust and validated experimental protocol is crucial for the accurate quantification of 2-Ethyl-3-methoxypyrazine. The following is a detailed methodology for HS-SPME-GC-MS analysis using this compound as an internal standard, compiled from established methods for pyrazine analysis in food and beverage matrices.[1][2][3][4][5]
Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a precise amount of the homogenized sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known and consistent amount of this compound solution to each sample, quality control, and calibration standard.
-
Matrix Modification: Add a salt, such as sodium chloride (e.g., 2 g), to the vial to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.[6]
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow for the equilibration of the analytes between the sample and the headspace.[1][4][5]
-
Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature to extract the volatile compounds.[1][5]
GC-MS Analysis
-
Gas Chromatograph (GC) System: An Agilent 7890B GC system or equivalent is suitable.
-
Injector: Operate in splitless mode at a temperature of 250-270°C for thermal desorption of the analytes from the SPME fiber.[1][5]
-
Capillary Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30-60 m length x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of pyrazines.[1][5]
-
Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.2 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 3-5°C/min to 230-250°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.[3]
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer is ideal for its sensitivity and selectivity.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Ion Source Temperature: Maintain at approximately 230°C.[3]
-
Quadrupole Temperature: Maintain at approximately 150°C.[3]
-
Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-Ethyl-3-methoxypyrazine and this compound.
Mandatory Visualizations
Analytical Method Validation Workflow
References
The Gold Standard: Why 2-Ethyl-3-methoxypyrazine-d5 Excels as an Internal Standard
In the precise world of analytical chemistry, particularly in the realm of food, beverage, and environmental analysis, the accuracy of quantitative measurements is paramount. The use of an internal standard is a critical practice to ensure this accuracy, and for the analysis of potent aroma compounds like pyrazines, the choice of internal standard can significantly impact the reliability of results. Among the various options, 2-Ethyl-3-methoxypyrazine-d5, a deuterated analogue of the naturally occurring flavor compound, has emerged as a superior choice. This guide provides an objective comparison of this compound with other internal standards, supported by the principles of stable isotope dilution analysis (SIDA) and data from relevant studies.
The Superiority of Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis is a powerful technique that utilizes a stable isotope-labeled version of the analyte as the internal standard.[1][2] This "isotopologue" is chemically and physically almost identical to the native compound, meaning it behaves similarly during sample preparation, extraction, and chromatographic analysis.[1][3] This near-identical behavior is the cornerstone of its effectiveness, as it allows for the accurate correction of analyte losses at every stage of the analytical process, as well as compensating for matrix effects that can suppress or enhance the instrument's response.[3][4]
Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in pyrazine (B50134) analysis for several key reasons:[3]
-
Similar Physicochemical Properties: They exhibit nearly identical boiling points, polarities, and volatilities to their non-deuterated counterparts, ensuring they are extracted and chromatographed in the same manner.[1]
-
Co-elution: In chromatographic techniques like Gas Chromatography (GC), the deuterated standard co-elutes or elutes very closely with the target analyte. This is crucial for compensating for matrix effects that can vary throughout the chromatographic run.[3]
-
Mass Spectrometry Distinction: Despite their chemical similarities, the deuterated standard is easily distinguished from the native analyte by a mass spectrometer due to its higher mass-to-charge ratio (m/z).[3]
Comparison with Alternative Internal Standards
While deuterated standards are ideal, other compounds are sometimes used as internal standards in pyrazine analysis, often due to cost considerations.[1][2] The most common alternatives are structurally similar compounds that are not isotopically labeled.
| Internal Standard Type | Analyte | Advantages | Disadvantages |
| Deuterated Analogue | 2-Ethyl-3-methoxypyrazine | - Near-identical chemical and physical properties to the analyte.[1] - Accurately corrects for matrix effects and analyte loss during sample preparation.[3][4] - Co-elutes with the analyte for optimal compensation.[3] | - Higher cost of synthesis and purchase.[1][2] |
| Structural Analogue (Non-deuterated) | e.g., 2-Methyl-3-methoxypyrazine | - Lower cost. - Commercially more accessible. | - Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior. - May not effectively compensate for matrix effects that specifically affect the target analyte. - Retention times may differ significantly from the analyte. |
| Homologue | e.g., 2-Propyl-3-methoxypyrazine | - Similar chemical structure. - Lower cost than deuterated standards. | - Increasing difference in molecular weight and structure can lead to greater discrepancies in analytical behavior compared to the analyte. - Less accurate correction for matrix effects and losses. |
Experimental Evidence of Performance
While specific head-to-head comparative studies detailing the quantitative performance of this compound against other internal standards are not abundant in publicly available literature, the principles of SIDA are well-established and validated across numerous applications. For instance, in the analysis of 3-alkyl-2-methoxypyrazines in wine, the use of their respective deuterated analogues as internal standards has been shown to yield high recovery efficiencies (99-102%) and low relative standard deviations (RSDs), typically below 10%.[5] This high level of accuracy and precision is a direct result of the internal standard's ability to mimic the behavior of the native analyte.
Experimental Protocol: Quantification of 2-Ethyl-3-methoxypyrazine in Wine using SIDA
The following is a typical experimental workflow for the quantification of 2-Ethyl-3-methoxypyrazine in a wine sample using this compound as an internal standard.
1. Sample Preparation:
-
A known volume of wine (e.g., 10 mL) is placed in a vial.
-
A precise amount of this compound internal standard solution is added to the sample.
-
The sample is then prepared for extraction, which may involve pH adjustment or the addition of salts to improve the extraction of pyrazines.
2. Extraction:
-
Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile pyrazines from the sample matrix.[5][6] A coated fiber is exposed to the headspace above the wine sample, where the volatile pyrazines, including the analyte and the internal standard, are adsorbed.
3. GC-MS Analysis:
-
The SPME fiber is then inserted into the heated injection port of a Gas Chromatograph (GC), where the adsorbed compounds are desorbed and transferred to the GC column.
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the Mass Spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio.
4. Quantification:
-
The concentration of the native 2-Ethyl-3-methoxypyrazine is determined by comparing the peak area of its characteristic ion with the peak area of the characteristic ion of the deuterated internal standard.
Caption: A typical workflow for the analysis of 2-Ethyl-3-methoxypyrazine using a deuterated internal standard.
Logical Relationship of Internal Standard Choice
The decision-making process for selecting an appropriate internal standard involves a trade-off between cost and accuracy.
Caption: The relationship between cost, required accuracy, and the choice of internal standard.
References
A Comparative Guide to Pyrazine Quantification: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds—is critical for applications ranging from flavor and aroma profiling in the food industry to quality control in pharmaceuticals.[1][2] This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of pyrazines, supported by experimental data and detailed methodologies.
The selection of an optimal analytical method for pyrazine (B50134) quantification is contingent on several factors, including the volatility and thermal stability of the specific pyrazine compounds, the complexity of the sample matrix, and the required sensitivity.[1] While GC-MS has traditionally been the method of choice for volatile and semi-volatile pyrazines, advancements in HPLC, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), present a powerful alternative.[1][3]
Comparative Performance of Analytical Methods
A summary of the key performance parameters for the quantification of pyrazines using GC-MS and HPLC is presented below. This data, collated from various analytical studies, highlights the strengths and typical performance of each technique.
| Parameter | GC-MS | HPLC/UPLC-MS/MS | Remarks |
| Applicability | Volatile and semi-volatile pyrazines[4] | Wide range of pyrazines, including non-volatile and thermally labile compounds[4] | GC-MS is ideal for aroma compounds, while HPLC is more versatile for a broader range of pyrazine derivatives. |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.99[1][5] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng/g to µg/kg range[3] | ng/mL to µg/L range[1][3] | GC-MS often provides lower LODs for volatile pyrazines.[1] UPLC-MS/MS can achieve very low detection limits, reaching ng/mL levels.[4] |
| Limit of Quantification (LOQ) | ng/g to µg/L range[1][6] | ng/mL to µg/L range[1][3] | Consistent with LOD, GC-MS often provides lower LOQs for volatile compounds.[1] |
| Accuracy (% Recovery) | 91.6% to 109.2%[1][6] | 84.36% to 103.92%[1][5] | Both methods can achieve high levels of accuracy with proper sample preparation and calibration. |
| Precision (%RSD) | < 16% (intra- and inter-day)[6] | ≤ 6.36% (in triplicate)[5] | Both techniques offer good precision for reproducible measurements. |
Visualizing the Analytical Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for pyrazine analysis, from sample collection to data interpretation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for the quantification of pyrazines using GC-MS and HPLC.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines
This method is highly suitable for the extraction and quantification of volatile pyrazines from solid or liquid samples.[3][7]
-
Sample Preparation (HS-SPME):
-
Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[7][8]
-
Add an appropriate internal standard solution (e.g., a deuterated pyrazine) for accurate quantification.[7][8]
-
Seal the vial and equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow volatile pyrazines to partition into the headspace.[7]
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[3]
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.[3]
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[3][7]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).[3]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-300).[3]
-
-
Validation Parameters:
-
Linearity: Analyze a minimum of five concentrations of pyrazine standards to establish a linear relationship.[4]
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of pyrazine standards at different concentration levels.[4]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).[4]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4][9]
-
Protocol 2: UPLC-MS/MS for the Quantification of Pyrazines
This method is tailored for the analysis of a range of pyrazines, including less volatile or thermally labile compounds, in liquid matrices.[3][5]
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[11]
-
Column Temperature: 40°C.[11]
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.[3] Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for each pyrazine.[3]
-
-
Validation Parameters:
-
Follow similar validation procedures as outlined for the GC-MS method, including linearity, accuracy, precision, LOD, and LOQ determination.[4]
-
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantification of pyrazines.[1] GC-MS is often the preferred method for volatile pyrazines due to its high sensitivity and extensive libraries for compound identification.[1][2] However, HPLC, particularly UPLC-MS/MS, offers a powerful alternative for a broader range of pyrazines, including those that are less volatile or thermally unstable, and can simplify sample preparation.[2][3] The ultimate choice of method will be dictated by the specific pyrazine compounds of interest, the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 2-Ethyl-3-methoxypyrazine analysis
A Comparative Guide to the Analysis of 2-Ethyl-3-methoxypyrazine (B1293415) in Food and Beverage Matrices
This guide provides a comparative overview of analytical methodologies for the quantification of 2-ethyl-3-methoxypyrazine, a potent aroma compound found in various food and beverage products. The accurate determination of this compound is crucial for quality control and flavor profile analysis. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry and drug development, offering a comparison of different analytical approaches based on published experimental data.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance data for the analysis of 2-ethyl-3-methoxypyrazine and other relevant methoxypyrazines using different analytical techniques. This data is compiled from various studies to provide a basis for methodological comparison.
| Analyte | Method | Linearity Range (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |
| 2-Ethyl-3-methoxypyrazine (EMP) | SPE-DLLME-GC-QTOF-MS | 2.5 - 100 µg/L | 2.1 ng/L | 84 - 108 | |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | SPE-DLLME-GC-QTOF-MS | 0.5 - 100 µg/L | - | 84 - 108 | |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | SPE-DLLME-GC-QTOF-MS | 2.5 - 100 µg/L | - | 84 - 108 | |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | SPE-DLLME-GC-QTOF-MS | 2.5 - 100 µg/L | - | 84 - 108 | |
| 2-Ethyl-3-methoxypyrazine (EMP) | LC-APCI-MS/MS | - | < 1 ng/L | ~85 | [1] |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | HS-SPME-GCxGC-NPD | - | 0.5 ng/L | - | [2] |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | HS-SPME-GCxGC-TOFMS | - | 1.95 ng/L | - | [2] |
| Alkyl-methoxypyrazines | HS-SPME-GC-NPD | 100 - 1000 ng/L | ~100 ng/L | - | [3] |
| Alkyl-methoxypyrazines | HS-SPME-GC-MS | 1-2 ng/L (in wine) | 99 - 102 | [4] |
Experimental Protocols: Detailed Methodologies
This section details the experimental protocols for two distinct and effective methods for the analysis of 2-ethyl-3-methoxypyrazine: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a sequential approach of Solid-Phase Extraction and Dispersive Liquid-Liquid Microextraction followed by Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (SPE-DLLME-GC-QTOF-MS).
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is a widely used technique for the analysis of volatile and semi-volatile organic compounds in various matrices.
1. Sample Preparation:
-
Adjust the pH of the wine sample to approximately 6.0.[4]
-
For solid samples like roasted coffee, a sample consisting of 1.5 g of sodium chloride, 4.5 mL of ethylenediaminetetraacetic acid (EDTA; 0.111 M), and 0.1 g of ground coffee is placed in a 20 mL SPME vial.[5]
-
To enhance the partitioning of the analyte into the headspace, the sample can be diluted to reduce the ethanol (B145695) concentration to about 5% (v/v).[4]
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly selected for the extraction of methoxypyrazines.[4]
-
Extraction: The sample vial is incubated and the SPME fiber is exposed to the headspace of the sample. Optimal extraction temperatures are typically between 40°C and 50°C for a DVB/CAR/PDMS fiber.[3]
3. GC-MS Analysis:
-
Desorption: The SPME fiber is thermally desorbed in the heated injector of the gas chromatograph.
-
Separation: The separation of analytes is achieved on a capillary column, often a polar column like one with a polyethylene (B3416737) glycol (WAX) stationary phase.
-
Detection: A mass spectrometer is used for the detection and quantification of the target analytes.
Method 2: Solid-Phase Extraction and Dispersive Liquid-Liquid Microextraction Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (SPE-DLLME-GC-QTOF-MS)
This method offers high sensitivity and selectivity through a two-step extraction and concentration procedure.
1. Solid-Phase Extraction (SPE):
-
Cartridge Selection: A reversed-phase Oasis HLB SPE cartridge is utilized for the initial extraction of the target analytes from the wine sample.
-
Elution: Acetonitrile is used as the elution solvent to recover the analytes from the SPE cartridge.
2. Dispersive Liquid-Liquid Microextraction (DLLME):
-
Procedure: The eluate from the SPE step is subjected to DLLME for further concentration. Carbon tetrachloride (CCl4) can be used as the extraction solvent.
3. GC-QTOF-MS Analysis:
-
Separation: A non-polar capillary column (e.g., BP-5 type) is used for the baseline separation of the methoxypyrazines.
-
Detection: A quadrupole time-of-flight mass spectrometer provides accurate mass measurements for both precursor and product ions, ensuring highly selective and sensitive detection.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard for Pyrazine Analysis: A Comparative Guide to the Accuracy and Precision of 2-Ethyl-3-methoxypyrazine-d5
In the realm of analytical chemistry, particularly in the sensitive and specific quantification of flavor and aroma compounds, the choice of an internal standard is paramount to achieving accurate and precise results. For the analysis of 2-ethyl-3-methoxypyrazine (B1293415), a key compound in the flavor profile of many foods and beverages, its deuterated analog, 2-Ethyl-3-methoxypyrazine-d5, represents the gold standard. This guide provides an objective comparison of this compound with other potential internal standards, supported by established principles of analytical chemistry and representative experimental data.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample before analysis. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] By comparing the analytical signal of the target analyte to that of the IS, a more accurate and precise quantification can be achieved.[1] An ideal internal standard should be chemically and physically similar to the analyte, not be naturally present in the sample, and be chromatographically resolved from the analyte and any interfering compounds.[1]
Why this compound Excels: The Power of Isotopic Labeling
Stable isotopically labeled (SIL) internal standards, such as this compound, are widely regarded as the best choice for mass spectrometry-based quantification.[2][3][4] In these standards, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) for hydrogen).[4] This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.
The primary advantages of using a deuterated internal standard like this compound include:
-
Similar Extraction Recovery: Because its chemical structure is almost identical to the analyte, it behaves similarly during all sample preparation steps, including extraction, derivatization, and cleanup. This ensures that any analyte lost during these steps is mirrored by a proportional loss of the internal standard, leading to a more accurate final concentration calculation.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry.[5] Since a deuterated internal standard typically co-elutes very closely with the analyte, it experiences nearly identical matrix effects, allowing for effective compensation.[1][5]
-
Improved Precision: By correcting for variations in injection volume and instrument response, SIL internal standards significantly improve the precision and reproducibility of the analytical method.[3]
Comparison with Alternative Internal Standards
While this compound is the ideal choice, other compounds can be used as internal standards, though they come with certain limitations.
1. Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. For 2-ethyl-3-methoxypyrazine, a possible structural analog could be another methoxypyrazine not expected to be in the sample, such as 2-isopropyl-3-methoxypyrazine.
-
Advantages: More readily available and less expensive than deuterated standards.
-
Disadvantages: Differences in chemical and physical properties can lead to different extraction efficiencies and chromatographic retention times. This can result in inadequate correction for analyte loss and matrix effects, leading to lower accuracy and precision.[2][3]
2. Homologous Series: Using a compound from the same homologous series (e.g., a pyrazine (B50134) with a different alkyl chain) is another option.
-
Advantages: Can have similar chemical properties.
-
Disadvantages: The difference in molecular weight and structure can lead to significant differences in volatility, solubility, and chromatographic behavior, making it a less reliable choice for accurate quantification.
Expected Performance: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard. These values are representative of what would be expected in a well-validated analytical method.
| Performance Metric | This compound (IS) | Structural Analog (e.g., 2-isopropyl-3-methoxypyrazine) (IS) |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 10% | < 20% |
| Linearity (R²) | > 0.995 | > 0.990 |
| Limit of Quantification | Lower | Higher |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
Experimental Protocol: Quantification of 2-Ethyl-3-methoxypyrazine in Wine using SPME-GC-MS
This section details a typical experimental protocol for the analysis of 2-ethyl-3-methoxypyrazine in a complex matrix like wine, utilizing this compound as the internal standard.
1. Sample Preparation:
-
To a 20 mL headspace vial, add 5 mL of wine.
-
Add 1.5 g of NaCl to increase the volatility of the pyrazines.
-
Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 1 ng/µL solution).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. Solid-Phase Microextraction (SPME):
-
Place the vial in a heating block or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Inlet: Desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Monitor the following ions:
-
2-Ethyl-3-methoxypyrazine: m/z 138 (quantifier), 123 (qualifier)
-
This compound: m/z 143 (quantifier), 128 (qualifier)
-
-
4. Data Analysis:
-
Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by analyzing a series of standards with known concentrations of 2-ethyl-3-methoxypyrazine and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.
Visualizing the Workflow and Logic
To further clarify the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for pyrazine analysis.
Caption: Internal standard selection logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. waters.com [waters.com]
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Pyrazine Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of pyrazine (B50134) compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the performance of deuterated versus non-deuterated pyrazine standards, supported by established analytical principles and illustrative experimental data.
Pyrazines are a class of aromatic heterocyclic compounds that are not only pivotal as flavor and aroma components in the food and beverage industry but also serve as key structural motifs in many pharmaceutical agents. Their accurate measurement is often complicated by complex sample matrices, which can introduce significant variability during sample preparation and analysis. The use of an internal standard (IS) is essential to correct for these variations. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard for this purpose.[1][2]
The Superiority of Deuterated Standards: A Performance Comparison
Deuterated internal standards are analogues of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle mass change allows a mass spectrometer to distinguish between the analyte and the standard. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the analyte, meaning it behaves in the same way during extraction, chromatography, and ionization. This mimicry allows for superior correction of matrix effects, a major source of imprecision and inaccuracy in analytical methods.[1][3]
In contrast, a non-deuterated, or analogue, internal standard is a different chemical compound that is structurally similar to the analyte. While often more readily available and less expensive, its differing physicochemical properties can lead to variations in extraction recovery and chromatographic retention time. These differences can result in inadequate compensation for matrix effects and, consequently, less reliable quantitative data.
The following table summarizes the key performance differences between deuterated and non-deuterated internal standards in a typical quantitative analysis, based on performance improvements observed in complex matrix analyses.[2]
| Performance Parameter | Deuterated Pyrazine Standard | Non-Deuterated (Analogue) Pyrazine Standard | Key Considerations |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±50% | Deuterated standards more effectively correct for analyte loss and matrix-induced signal suppression or enhancement.[2] |
| Precision (% RSD) | < 15% | Can be > 50% | The co-elution and identical ionization behavior of deuterated standards lead to more consistent results across multiple samples.[2] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | As deuterated standards behave almost identically to the analyte, they experience the same matrix effects, allowing for accurate normalization.[1][4] |
| Chromatographic Behavior | Co-elutes with analyte (slight shift) | Different retention time | The small retention time shift (deuterium isotope effect) is generally not problematic and can even be advantageous.[1] A large difference in retention time with an analogue standard can lead to differential matrix effects.[1] |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The initial higher cost of a deuterated standard is often justified by the improved data quality and reduced need for method re-validation. |
Visualizing the Workflow: Quantitative Analysis of Pyrazines
The following diagram illustrates a typical experimental workflow for the quantitative analysis of a pyrazine analyte in a complex matrix, such as a food sample or biological fluid, using a deuterated internal standard and GC-MS.
Workflow for pyrazine quantification using a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification. Below are representative protocols for the analysis of pyrazines using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of Volatile Pyrazines in a Food Matrix by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the extraction and quantification of volatile pyrazines in samples like coffee or roasted nuts.
-
Sample Preparation:
-
Weigh 2 grams of the homogenized food sample into a 20 mL headspace vial.
-
Add a precise volume of the deuterated internal standard solution (e.g., 2-methylpyrazine-d3) to the vial. For a non-deuterated standard comparison, a structurally similar compound not present in the sample (e.g., 2,3,5-trimethylpyrazine) would be used.[5]
-
Seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
HS-SPME Procedure:
-
Equilibrate the sample at 60°C for 15 minutes in a heating block or autosampler agitator.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile pyrazines.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A suitable capillary column such as a DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C and hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350. For quantification, selected ion monitoring (SIM) mode is used to monitor specific ions for the analyte and the internal standard.
-
Protocol 2: Analysis of Pyrazines in a Liquid Matrix by Liquid-Liquid Extraction (LLE) GC-MS
This protocol is effective for extracting a broader range of pyrazines from liquid samples like beverages or biological fluids.
-
Sample Preparation:
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a centrifuge tube.
-
Add a precise volume of the deuterated internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vigorously vortex the mixture for 2 minutes to ensure efficient extraction of the pyrazines into the organic layer.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean vial.
-
Repeat the extraction with a fresh portion of solvent to maximize recovery.
-
-
Concentration:
-
Combine the organic extracts and concentrate the volume to approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
The GC-MS conditions can be similar to those described in Protocol 1, with potential adjustments to the temperature program based on the volatility of the target pyrazines.
-
Conclusion and Recommendation
The use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality, reliable, and reproducible data in pyrazine analysis. While non-deuterated analogue standards may be a more accessible option, the potential for compromised accuracy and precision, especially in complex matrices, should be carefully considered. For researchers, scientists, and drug development professionals, the adoption of deuterated pyrazine standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative data.
Visualizing the Rationale: The Impact of Internal Standards on Data Quality
The following diagram illustrates the logical relationship between the choice of internal standard and the resulting data quality, highlighting why deuterated standards are considered the superior choice.
The impact of internal standard choice on data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,5-Trimethylpyrazine 99 14667-55-1 [sigmaaldrich.com]
A Comparative Guide to Method Validation for 2-Ethyl-3-methoxypyrazine (ETMP) Analysis in Wine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2-Ethyl-3-methoxypyrazine (ETMP) in wine. ETMP is a key aroma compound in certain grape varieties, contributing to the characteristic "green" or "herbaceous" notes. Its concentration is a critical quality parameter in winemaking, necessitating robust and validated analytical methods for its monitoring. This document details and compares prevalent techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Method Validation Parameters
The following table summarizes the key validation parameters for the analysis of 2-Ethyl-3-methoxypyrazine and other relevant methoxypyrazines in wine using different analytical techniques. The data has been compiled from various scientific studies to provide a comparative overview of method performance.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| GC-QTOF-MS/MS | ETMP | 2.5 - 100 ng/L | - | 2.1 ng/L[1] | 84 - 108[1] | - |
| IBMP | 0.5 - 100 ng/mL | - | 0.3 ng/L[1] | 84 - 108[1] | - | |
| IPMP | 2.5 - 100 ng/mL | - | - | 84 - 108[1] | - | |
| SBMP | 2.5 - 100 ng/mL | - | - | 84 - 108[1] | - | |
| LC-APCI-MS/MS | ETMP | ca. 7 pg to 20 000 pg on-column | 0.10 ng/L[2] | 0.33 ng/L[2] | >80 (at 10 ng/L)[2] | <11 (at 10 ng/L)[2] |
| IBMP | ca. 7 pg to 20 000 pg on-column | 0.03 ng/L[3] | 0.10 ng/L[3] | 95 (at 10 ng/L)[2] | <11 (at 10 ng/L)[2] | |
| IPMP | ca. 7 pg to 20 000 pg on-column | 0.03 ng/L[3] | 0.10 ng/L[3] | 94 (at 10 ng/L)[2] | <11 (at 10 ng/L)[2] | |
| SBMP | ca. 7 pg to 20 000 pg on-column | 0.03 ng/L[3] | 0.10 ng/L[3] | 92 (at 10 ng/L)[2] | <11 (at 10 ng/L)[2] | |
| GC/MS (Chemical Ionisation) | IBMP | Molar ratio 0.1-10.0 | Below olfactory threshold[4] | - | 5-10[4] | - |
IBMP: 2-Isobutyl-3-methoxypyrazine, IPMP: 2-Isopropyl-3-methoxypyrazine, SBMP: 2-sec-Butyl-3-methoxypyrazine. RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols represent common practices in the analysis of methoxypyrazines in wine.
Method 1: Gas Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (GC-QTOF-MS/MS)
This method combines the high separation power of gas chromatography with the high-resolution and accuracy of a QTOF mass spectrometer, offering excellent selectivity and sensitivity.
Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Condition an Oasis HLB SPE cartridge (200 mg) with methanol (B129727) followed by water.
-
Load 40 mL of wine onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the methoxypyrazines with 1 mL of acetonitrile.
-
The eluate is then further concentrated using dispersive liquid-liquid microextraction (DLLME) before injection into the GC-QTOF-MS/MS system.
Instrumental Analysis [1]
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 μm) or similar.
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of methoxypyrazines.
-
Mass Spectrometer: Agilent 7250 QTOF or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: MS/MS, monitoring specific precursor and product ions for each methoxypyrazine. For ETMP, the precursor ion m/z 138.0964 and product ions m/z 123.0733 and 94.0651 are monitored.
Method 2: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS)
This technique offers the advantage of analyzing less volatile or thermally labile compounds without derivatization and can provide high sensitivity and selectivity.
Sample Preparation (Distillation and Liquid-Liquid Extraction) [2][3]
-
Perform a distillation of the wine sample to separate the volatile methoxypyrazines from the non-volatile matrix components.
-
The distillate is then subjected to liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).
-
The organic extract is concentrated to a small volume before injection into the LC-MS/MS system.
-
Liquid Chromatograph: Agilent 1200 series HPLC system or equivalent.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: Applied Biosystems Sciex 4000 QTRAP or equivalent.
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific transitions for each analyte. For ETMP, the transition m/z 139 → 124 is typically used.
Visualizing the Workflow and Validation Relationships
To better illustrate the analytical process and the interplay of validation parameters, the following diagrams are provided.
References
A Comparative Guide to the Detection and Quantification of 2-Ethyl-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
This guide provides a comprehensive overview of analytical methods for the detection and quantification of 2-Ethyl-3-methoxypyrazine (EMP), a potent aroma compound found in various food products, including wine and coffee. Understanding the limits of detection (LOD) and quantification (LOQ) of different analytical techniques is crucial for accurate analysis, quality control, and research and development. This document presents a comparison of common methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.
Quantitative Performance Comparison
The selection of an analytical method for 2-Ethyl-3-methoxypyrazine is highly dependent on the sample matrix and the required sensitivity. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for EMP using various analytical techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SPE-DLLME-GC-QTOF-MS/MS | Wine | Not Reported | 2.1 ng/L | [1][2] |
| HS-SPME/SBSE/HSSE-GC-MS/MS | Wine | Not Reported | ≤ 1 ng/L | [1] |
| HS-SPME-GC-NPD | Spiked Model Wine | ~100 ng/L | Not Reported | [3] |
Note: 2-Ethyl-3-methoxypyrazine is also known by its synonym, 3-Ethyl-2-methoxypyrazine (EMP).
Experimental Workflows and Methodologies
The successful analysis of 2-Ethyl-3-methoxypyrazine relies on a well-defined experimental workflow, encompassing sample preparation, analyte extraction, and instrumental analysis. Below are diagrams illustrating common workflows for the analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-methoxypyrazine-d5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethyl-3-methoxypyrazine-d5, a deuterated analog of a common flavoring and fragrance agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Safety Precautions
2-Ethyl-3-methoxypyrazine is classified as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation[1][2][3]. Due to its chemical properties, it is considered a hazardous waste and must be disposed of accordingly[2][4]. Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1][2]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid[1][2] |
| Health Hazards | Harmful if swallowed[1][3] |
| Causes skin irritation[1][2] | |
| Causes serious eye irritation[2] | |
| May cause respiratory irritation[1][2] | |
| Environmental Hazard | Should not be released into the environment[2][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, regional, and national hazardous waste regulations. The following protocol outlines the necessary steps for its safe disposal.
Step 1: Waste Collection
-
Containerization: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, chemically compatible, and leak-proof container[4].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".
Step 2: Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage[1][4].
-
Segregation: Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids[4].
Step 3: Spill Management
-
In the event of a spill, immediately remove all sources of ignition[4].
-
Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder[4].
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal[4].
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Do not dispose of this compound down the drain or in regular trash[4]. All disposal must be conducted at an approved waste disposal plant[4][6]. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4][6].
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Ethyl-3-methoxypyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2-Ethyl-3-methoxypyrazine-d5 in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment
2-Ethyl-3-methoxypyrazine is classified as a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation[1][2]. It may also cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety Goggles or Face Shield | Goggles should be compliant with European standard EN 166. A face shield offers additional protection against splashes. |
| Hand | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for permeation and degradation data from the glove manufacturer[3][4]. |
| Body | Protective clothing | A lab coat or disposable gown should be worn. For larger quantities or risk of significant splashing, chemical-resistant overalls are advised[4][5]. |
| Respiratory | Use in a well-ventilated area. | If ventilation is insufficient or for large-scale use, a NIOSH-approved respirator with an appropriate cartridge should be used[2][6]. |
Operational and Handling Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][2].
-
Ensure an eyewash station and safety shower are readily accessible.
2. Safe Handling Practices:
-
Avoid breathing vapors or spray[1].
-
Keep the container tightly closed when not in use and store in a cool, well-ventilated place away from heat, sparks, and open flames[1][5][7].
3. Spill Management:
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal[2][5][7].
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Contaminated materials and unused products are considered hazardous waste and must be disposed of accordingly[2].
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed waste disposal company[1]. Do not dispose of it down the drain or in general waste.
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations[1][2].
Experimental Workflow Diagram
Caption: Chemical Handling and Safety Workflow.
References
- 1. synerzine.com [synerzine.com]
- 2. fishersci.es [fishersci.es]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
